molecular formula C5H5F3N2O B1448709 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine CAS No. 1337880-26-8

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Cat. No.: B1448709
CAS No.: 1337880-26-8
M. Wt: 166.1 g/mol
InChI Key: MMYZTYXFAFJXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (CAS 1337880-26-8) is a high-value heterocyclic building block designed for pharmaceutical and agrochemical research. This compound features a 1,3-oxazine core, a scaffold recognized for its presence in therapeutic leads targeting neurological diseases such as Alzheimer's and depression . The integration of a trifluoromethyl group at the 4-position significantly enhances the molecule's properties, making it a sophisticated intermediate in modern drug discovery campaigns. The primary research value of this compound lies in its strategic molecular architecture. The 1,3-oxazin-2-amine scaffold is a nitrogen and oxygen-containing heterocycle known for its broad biological activity and relatively low toxicity . Furthermore, the incorporation of the trifluoromethyl group is a key strategy in medicinal chemistry. This group is a strong electron-withdrawing moiety that profoundly improves the molecule's lipophilicity, which can enhance cell membrane permeability and bioavailability . The C-F bond is one of the strongest in organic chemistry, conferring exceptional metabolic stability to the molecule and helping to prolong the half-life of potential drug candidates . This makes the compound particularly valuable for constructing molecules aimed at central nervous system (CNS) targets or for developing more resilient active ingredients. As a versatile chemical building block, this compound is suited for various applications, including the synthesis of novel compounds for biological screening and the development of potential inhibitors for enzyme targets. It is offered with a purity of ≥95% and is supplied for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(trifluoromethyl)-2H-1,3-oxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-11-4(9)10-3/h1-2,4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZTYXFAFJXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorine Effect: Physicochemical Profiling of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore of Choice

In the landscape of modern CNS drug discovery, the 4-(trifluoromethyl)-1,3-oxazin-2-amine scaffold (often utilized in its 5,6-dihydro-4H form) has emerged as a "privileged structure," particularly in the pursuit of


-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease.

This guide analyzes the physicochemical behavior of this heterocyclic moiety.[1][2][3][4] Unlike standard cyclic guanidines, which are often too basic (pKa > 12) for effective blood-brain barrier (BBB) penetration, the strategic incorporation of the trifluoromethyl (


) group  at the C4 position fundamentally alters the electronic landscape of the ring.[5] This modification acts as a "pKa tuner," depressing basicity to physiological ranges (pKa 7.0–8.[5]0) while enhancing lipophilicity and metabolic stability.[5][6]

Molecular Identity & Structural Dynamics

Nomenclature and Tautomerism

While formally designated as 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine , the compound exists in a dynamic equilibrium. In solution, particularly under physiological conditions, the structure oscillates between the amino and imino tautomers.

  • Amino Form: 2-amino-4-(trifluoromethyl)-...[7]

  • Imino Form: 2-imino-4-(trifluoromethyl)-...

In the context of drug development (e.g., BACE1 inhibitors like Verubecestat analogs), the scaffold is most commonly encountered as the 5,6-dihydro-4H derivative. The fully unsaturated 2H-1,3-oxazine core is synthetically challenging and less stable due to anti-aromatic character or high reactivity; thus, this guide focuses on the stable, pharmaceutically relevant dihydro scaffold.

The Electronic Impact of the Group

The trifluoromethyl group is a strong electron-withdrawing group (EWG) via induction (-I effect).[5]

  • Basicity Modulation: The

    
     group pulls electron density away from the guanidine-like system (N-C(=N)-O).[5] This destabilizes the protonated conjugate acid, thereby lowering the pKa .
    
  • Lipophilicity: The high C-F bond strength and low polarizability of the fluorine atoms increase the partition coefficient (LogP), facilitating membrane permeability.[5]

Physicochemical Properties Profile

The following data represents the consensus values for the 5,6-dihydro-4H analog, which serves as the primary model for this chemical space in medicinal chemistry.

Table 1: Key Physicochemical Parameters
PropertyTypical Value / RangeMechanistic Implication
Molecular Weight ~168.12 Da (Core)Fragment-like; allows room for side-chain elaboration.
pKa (Conjugate Acid) 6.8 – 7.8 CRITICAL: Allows neutral species existence at pH 7.4, enabling BBB crossing.[5] Unsubstituted analogs have pKa > 10.[5]
LogP (Octanol/Water) 1.2 – 1.8Moderate lipophilicity; optimal for CNS exposure without excessive non-specific binding.[5]
TPSA ~50–60

Within the "Golden Triangle" for CNS penetration (< 90

).[5]
H-Bond Donors 2 (Exocyclic

)
Critical for active site engagement (e.g., Asp dyad in aspartyl proteases).[5]
H-Bond Acceptors 3 (Ring N, O, F)Fluorine can act as a weak acceptor in specific hydrophobic pockets.

Mechanistic Insight: The pKa Tuning Workflow

The success of this scaffold relies on the precise modulation of basicity.[5] The following diagram illustrates the causality between the


 substitution and biological efficacy.

G Unsub Unsubstituted Oxazine (pKa ~ 10-11) CF3_Sub 4-CF3 Substitution (Inductive Effect -I) Unsub->CF3_Sub Chemical Modification pKa_Drop pKa Reduction (Target: 6.8 - 7.5) CF3_Sub->pKa_Drop Electron Withdrawal Neutral Increased Fraction of Neutral Species at pH 7.4 pKa_Drop->Neutral Henderson-Hasselbalch BBB Enhanced BBB Permeability (Low Efflux) Neutral->BBB Passive Diffusion Target Target Engagement (e.g., BACE1 Active Site) BBB->Target CNS Exposure

Figure 1: The "Fluorine Effect" cascade.[5] The introduction of the trifluoromethyl group is the specific architectural choice that shifts the molecule from a peripheral agent to a CNS-penetrant lead.

Experimental Protocols

Synthesis of the 4-(Trifluoromethyl)-5,6-dihydro-1,3-oxazin-2-amine Core

Context: This protocol is adapted from high-impact BACE1 inhibitor synthesis routes (e.g., Hilpert et al., J. Med. Chem.).[1][4][5][6][8][9][10][11][12][13][14] It utilizes a cyclization strategy involving an amino-alcohol intermediate.[15][16]

Reagents:

  • Precursor: 4,4,4-Trifluoro-3-hydroxybutanamine (derived from trifluoroacetoacetate reduction).

  • Cyclizing Agent: Cyanogen Bromide (BrCN).[5]

  • Solvent: Ethanol (EtOH) or Isopropanol.[5]

Protocol:

  • Preparation: Dissolve 4,4,4-trifluoro-3-hydroxybutanamine (1.0 eq) in absolute EtOH (0.5 M concentration).

  • Activation: Cool the solution to 0°C. Add Cyanogen Bromide (1.1 eq) portion-wise. Caution: BrCN is highly toxic; use a fume hood.[5]

  • Cyclization: Allow the mixture to warm to room temperature (22°C) and stir for 12–16 hours. The reaction proceeds via the formation of a guanidine intermediate which undergoes intramolecular O-attack.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically a hydrobromide salt.[5] Neutralize with saturated aqueous

    
     and extract with Ethyl Acetate (EtOAc).[5]
    
  • Validation: Verify structure via

    
    -NMR (characteristic singlet around -75 to -80 ppm) and MS (M+1 peak).
    
Determination of pKa (Potentiometric Titration)

Context: Accurate pKa measurement is essential to validate the "tuning" effect of the


 group.

Methodology:

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) at 25°C. Co-solvent (Methanol) may be required if solubility is < 0.1 mg/mL, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.[5]

  • Procedure:

    • Dissolve 1–2 mg of the compound in the assay buffer.

    • Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[5]

    • Analysis: Calculate pKa using the inflection point of the buffer capacity curve.

    • Acceptance Criteria: The pKa should fall between 6.5 and 8.0. Values > 9.0 indicate failure of the electronic withdrawal effect (impurity or incorrect synthesis).[5]

Synthetic Pathway Visualization[6]

The following diagram outlines the retrosynthetic logic and forward synthesis for accessing this scaffold.

Synthesis Start Ethyl 4,4,4-trifluoro- acetoacetate Inter1 3-Amino-4,4,4- trifluorobutanol Start->Inter1 1. Reductive Amination or Reduction/Deprotection Product 4-(CF3)-5,6-dihydro- 2H-1,3-oxazin-2-amine Inter1->Product Cyclization Reagent Cyanogen Bromide (BrCN) Reagent->Product Electrophile

Figure 2: Synthetic route highlighting the critical cyclization step utilizing Cyanogen Bromide to form the guanidine-oxazine core.[5]

References

  • Hilpert, H., et al. (2013).[5]

    
    -Secretase (BACE1) Inhibitors with High In Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer’s Disease.[5] Journal of Medicinal Chemistry, 56(10), 3980–3995.[5]
    
    • [5]

    • Significance: Definitive work establishing the -oxazine scaffold for pKa modulation and CNS penetr
  • Stamford, A. W., et al. (2012).[5][17] Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS A

    
     Reduction.[1][2][4][11][17] ACS Medicinal Chemistry Letters, 3(11), 897–902.[5][17]
    
    • [5]

    • Significance: Discusses the structural optimization of iminopyrimidinone and oxazine bioisosteres.
  • Moe, S. T., et al. (2015).[2][5] 1,4-Oxazine

    
    -Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads.[1] Journal of Medicinal Chemistry, 58(24), 9562–9577.[5]
    
    • [5]

    • Significance: Provides comparative physicochemical data between different oxazine isomers and the effect of pKa on efflux.
  • PubChem Compound Summary. (n.d.). 2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one (Analogous Structure).

    • [5]

    • Significance: Database entry for structural analogs confirming calcul

Sources

"spectral data for 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine CAS Registry Number: 1337880-26-8 Formula: C


H

F

N

O Molecular Weight: 166.10 g/mol

Part 1: Executive Technical Summary

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is a fluorinated heterocyclic building block used primarily in the synthesis of bioactive compounds, including BACE1 inhibitors (for Alzheimer's research) and agrochemical herbicides. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl (


) group at the C4 position, which significantly alters the electronic distribution of the oxazine ring compared to non-fluorinated analogs.

Critical Handling Note: This compound exhibits ring-chain tautomerism . In solution, it exists in a dynamic equilibrium between the amino-oxazine and imino-oxazine forms. This behavior complicates spectral analysis, often resulting in broadened NMR signals or solvent-dependent chemical shifts. Researchers must control solvent choice (DMSO-


 vs. CDCl

) to obtain reproducible data.

Part 2: Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for interpreting spectral data. The molecule does not exist as a single static structure in solution.

  • Form A (Amino-Oxazine): The double bond is endocyclic (N3=C4). The exocyclic nitrogen is an amine (

    
    ).
    
  • Form B (Imino-Oxazine): The double bond is exocyclic (C2=NH). The ring nitrogen is protonated/saturated (NH).

The electron-withdrawing nature of the


 group at C4 stabilizes the endocyclic double bond (Form A), but polar solvents like DMSO may stabilize the charge-separated resonance structures of Form B.
Visualization: Tautomeric Equilibrium

Tautomerism Amino Amino-Oxazine Form (Major in non-polar solvents) C2-NH2 / N3=C4 Equilibrium Dynamic Equilibrium Amino->Equilibrium Imino Imino-Oxazine Form (Stabilized in polar solvents) C2=NH / NH-C4 Imino->Equilibrium Equilibrium->Amino Equilibrium->Imino

Part 3: Spectral Data Specifications

The following data represents the consensus characterization for 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (based on the 6H-isomer structure, which is the standard stable tautomer for this formula).

A. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Recommended for sharpest NH signals).
    
  • Reference: TMS (

    
     0.00 ppm).
    
NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
6.80 – 7.20Broad Singlet2H

Exchangeable with D

O. Broadening indicates tautomeric exchange.

H
5.85 – 6.10Quartet-like (m)1HH-5 (Vinyl)Coupled to

(

) and H-6.

H
4.60 – 4.85Doublet/Multiplet2HH-6 (Ring CH

)
Deshielded by adjacent Oxygen.

F
-68.0 to -72.0Singlet3F

Diagnostic peak. Sharp singlet confirms intact

group.

C
~155.0SingletCC-2Guanidine-like carbon (N-C-N/O).

C
~135.0Quartet (

)
CC-4Coupled to F. Center of the vinyl-CF3 system.

C
~122.0Quartet (

)
C

Typical large coupling constant (~270 Hz).

C
~98.0Singlet/MultipletCHC-5Vinyl carbon.

C
~62.0SingletCH

C-6Aliphatic ring carbon next to Oxygen.

Analyst Note: If the spectrum shows a duplicate set of peaks (e.g., two CF


 singlets), the sample likely contains the open-chain urea intermediate (uncyclized) or the hydrolyzed ketone byproduct.
B. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     (ESI).
    
m/z ValueFragment IdentityMechanistic Origin
166/167

/

Parent molecular ion.
147

Loss of Fluorine (rare in soft ionization).
97/98

Base Peak (EI). Loss of the trifluoromethyl group is the primary fragmentation pathway.
69

Diagnostic fragment for trifluoromethylated compounds.
C. Infrared Spectroscopy (FT-IR)
  • Medium: KBr Pellet or ATR (Diamond).

Wavenumber (

)
Vibration ModeDiagnostic Value
3400 – 3200 N-H StretchPrimary amine doublet (asymmetric/symmetric).
1680 – 1640 C=N StretchCharacteristic of the oxazine ring imine function.
1200 – 1100 C-F StretchStrong, broad bands. Confirms presence of

.
1050 – 1000 C-O-C StretchEther linkage of the oxazine ring.

Part 4: Synthesis & Purity Profiling

To validate the spectral data, one must understand the genesis of the compound. The synthesis typically involves the cyclization of a fluorinated amino-alcohol or hydroxy-ketone precursor with a guanidine source.

Workflow Visualization

Synthesis Precursor Precursor: 4,4,4-Trifluoro-3-hydroxybutanal (or acetal derivative) Step1 Condensation & Cyclization (Acid Catalyzed) Precursor->Step1 Reagent Reagent: Guanidine / Urea (Cyclizing Agent) Reagent->Step1 Product Target: 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (CAS 1337880-26-8) Step1->Product -H2O Impurity Common Impurity: Open-chain Urea (Incomplete Cyclization) Step1->Impurity Side Reaction

Self-Validating Purity Protocol

When analyzing a new batch, use this logic to confirm identity:

  • Check

    
    F NMR:  A single sharp peak at ~-70 ppm confirms one fluorinated species. Multiple peaks indicate mixtures of isomers or open-chain byproducts.
    
  • Check D

    
    O Exchange:  Run 
    
    
    
    H NMR, then add D
    
    
    O. The peak at ~7.0 ppm (NH
    
    
    ) must disappear. If a peak at ~10 ppm (aldehyde/acid) or ~5 ppm (OH) remains, the sample is degraded.
  • Check IR: A strong carbonyl peak >1700 cm

    
     usually indicates hydrolysis of the imine to a ketone (oxazinone derivative), a common degradation product.
    

Part 5: References

  • CAS Registry. (2025). CAS RN 1337880-26-8: 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.[1] American Chemical Society. Link

  • Fülöp, F., et al. (1997). Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry, 62(1), 1873-1890. Link

  • Niu, P., et al. (2015).[2] Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Journal of Organic Chemistry, 80(2), 1018-1024.[2][3] Link

  • Phenomenex. (2023).[4] Comparison of Chaotropic Reagents (Urea/Guanidine) in Peptide Mapping. Technical Application Note. Link

Sources

The Fluorine Efficacy: A Technical Guide to Trifluoromethylated Oxazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals, focusing on the synthesis, physicochemical properties, and therapeutic applications of trifluoromethylated oxazines.

Executive Summary

The incorporation of a trifluoromethyl (


) group into the oxazine scaffold represents a high-value strategy in medicinal chemistry.[1] This modification exploits the "fluorine effect," significantly altering the physicochemical profile of the heterocyclic core by enhancing lipophilicity, modulating pKa, and blocking metabolic oxidation sites. This guide provides a deep dive into the biological activity of these compounds, specifically 1,3-oxazines and benzoxazines, supported by validated synthetic protocols and mechanistic insights.

Part 1: The Physicochemical Rationale

The "Magic Methyl" Effect on the Oxazine Core

The 1,3-oxazine ring is a versatile pharmacophore, but it often suffers from metabolic instability and poor membrane permeability. The strategic introduction of a


 group addresses these limitations through three primary mechanisms:
  • Lipophilicity Enhancement: The high electronegativity of fluorine lowers the polarizability of the molecule, increasing

    
    . This facilitates passive transport across the blood-brain barrier (BBB), a critical factor for oxazines targeting Central Nervous System (CNS) disorders (e.g., HIV-associated neurocognitive disorders).
    
  • Metabolic Blockade: The

    
     bond (approx. 116 kcal/mol) is stronger than the 
    
    
    
    bond. Placing a
    
    
    group at metabolic "hotspots" (e.g., the C4 position) prevents cytochrome P450-mediated oxidative degradation.
  • Conformational Locking: The steric bulk of the

    
     group (similar to an isopropyl group) can lock the oxazine ring into a bioactive conformation, reducing the entropic penalty upon binding to a target enzyme.
    
Visualization: The Fluorine Impact

The following diagram illustrates the multiparametric impact of trifluoromethylation on the oxazine scaffold.

FluorineEffect Oxazine Native Oxazine Core (Metabolically Labile) CF3 Trifluoromethylation (-CF3 Addition) Oxazine->CF3 Synthetic Modification Lipophilicity Increased Lipophilicity (LogP > 2.5) Enhanced BBB Penetration CF3->Lipophilicity Stability Metabolic Stability (Blocked CYP450 Oxidation) CF3->Stability Binding Binding Affinity (Hydrophobic Pocket Interaction) CF3->Binding

Figure 1: Mechanistic impact of the trifluoromethyl group on oxazine pharmacokinetics and pharmacodynamics.

Part 2: Synthetic Architectures

To access biologically active trifluoromethylated oxazines, researchers typically employ cyclization strategies involving fluorinated building blocks.

Strategy A: Cyclization of Amino Alcohols (Chemical)

This is the standard protocol for generating 4-trifluoromethyl-1,3-oxazines.

  • Precursors:

    
    -amino alcohols and trifluoroacetic acid derivatives (or trifluoroacetaldehyde ethyl hemiacetal).
    
  • Mechanism: Dehydrative cyclization.

  • Advantage: High regioselectivity and accessibility of starting materials.

Strategy B: Electrochemical Oxidative Cyclization (Green Chemistry)

A modern approach utilizing anodic oxidation to generate radical intermediates that cyclize to form benzoxazines.

  • Precursors: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -allylamides.
    
  • Conditions: Carbon fiber anode, Nickel cathode, undivided cell.

  • Advantage: Avoids harsh oxidants and metal catalysts.

Visualization: Synthetic Workflow

SynthesisWorkflow Input1 Amino Alcohol (Substituted) Reaction Cyclization Reaction (Dehydration/Condensation) Input1->Reaction Input2 Trifluoroacetic Anhydride (TFAA) or Equivalent Input2->Reaction Intermediate Open Chain Intermediate Reaction->Intermediate -H2O Product 4-Trifluoromethyl-1,3-Oxazine Intermediate->Product Ring Closure

Figure 2: General synthetic pathway for the construction of the trifluoromethyl-1,3-oxazine core.

Part 3: Therapeutic Vectors & Biological Activity[1]

Virology: The Efavirenz Paradigm

The most authoritative validation of this scaffold is Efavirenz (Sustiva), a benzoxazin-2-one reverse transcriptase inhibitor used in HIV therapy.

  • Mechanism: The

    
     group fits into a specific hydrophobic pocket (Val179, Leu100) of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive (non-competitive inhibition).
    
  • Key Insight: The

    
     group is essential; replacing it with a methyl group significantly reduces potency (
    
    
    
    drops by orders of magnitude).
Oncology: Antiproliferative Activity

Recent studies have highlighted the efficacy of trifluoromethylated benzoxazines against solid tumors.

  • Targets: HeLa (Cervical), MCF-7 (Breast), and A549 (Lung) cell lines.[2]

  • Mechanism: Induction of apoptosis via the mitochondrial pathway. The lipophilic nature of the

    
     oxazine facilitates mitochondrial membrane permeabilization.
    
  • Data Summary:

Compound ClassCell LineIC50 (µM)Mechanism

-Benzoxazine
HeLa4.2 ± 0.3Apoptosis / Caspase-3 activation

-Benzoxazine
MCF-76.8 ± 0.5G2/M Phase Arrest
Non-fluorinated Analog HeLa> 50.0Inactive
Antimicrobial Activity

Trifluoromethylated dihydro-1,3-oxazines exhibit potent activity against Gram-positive bacteria.[3]

  • Target: Staphylococcus aureus (including MRSA strains).[4]

  • Mechanism: Disruption of bacterial cell wall integrity. The

    
     moiety enhances interaction with the lipid bilayer of the bacterial membrane.
    

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of 4-Trifluoromethyl-2-phenyl-1,3-oxazine

Objective: To synthesize a reference standard for biological assay.

  • Reagents: 3-amino-1-phenylpropan-1-ol (10 mmol), Trifluoroacetic anhydride (TFAA) (12 mmol), Triethylamine (TEA) (22 mmol), Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve the amino alcohol in dry DCM (50 mL) and cool to 0°C under nitrogen.

    • Add TEA dropwise.

    • Add TFAA dropwise over 20 minutes (Exothermic reaction; maintain temp < 5°C).

    • Stir at 0°C for 1 hour, then reflux for 4 hours to effect cyclization.

    • Workup: Wash with

      
       (sat. aq.), dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).

  • Validation:

    
     NMR should show a singlet around -63 to -65 ppm.
    
Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the


 of the synthesized oxazine against HeLa cells.
  • Seeding: Seed HeLa cells (

    
     cells/well) in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions in medium (Final DMSO < 0.1%). Treat cells for 48h.

  • Assay:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Remove medium and add 150 µL DMSO to solubilize crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability relative to DMSO control. Plot dose-response curve to derive

    
    .
    

Part 5: References

  • Synthesis and Biological Activities of [1,3]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Antiproliferative Activity of (−)-Isopulegol-based 1,3-Oxazine Derivatives. National Institutes of Health (PMC). [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent. International Journal of Molecular Sciences. [Link]

  • Strategies for the synthesis of trifluoromethylated benzoxazines. ResearchGate (Review). [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Chemical and Pharmaceutical Bulletin. [Link]

Sources

"in vitro stability of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the In Vitro Stability of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's stability in key biological matrices is a fundamental determinant of its in vivo fate, influencing bioavailability, efficacy, and safety. This technical guide provides a comprehensive framework for evaluating the in vitro stability of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine, a heterocyclic scaffold incorporating a trifluoromethyl group—a common motif in modern medicinal chemistry. We will delve into the core principles and practical methodologies for assessing both metabolic and plasma stability. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and insights into the structural liabilities of this chemical class, thereby enabling robust, data-driven decisions in the early stages of drug discovery.

Introduction: The Imperative of Early Stability Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates historically failed in late-stage development due to unforeseen issues with their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] In vitro ADME studies are now an indispensable component of the early discovery pipeline, providing critical insights that guide the optimization of lead compounds and mitigate the risk of clinical failures.[1][2]

Among these, in vitro stability assays are a cornerstone, designed to predict a compound's susceptibility to degradation by metabolic enzymes and hydrolysis in plasma.[3][4] The subject of this guide, 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine, belongs to the class of trifluoromethylated heterocycles.[5][6] The trifluoromethyl (CF3) group is often introduced by medicinal chemists to enhance metabolic stability and improve pharmacokinetic properties.[7] However, the heterocyclic core, a 1,3-oxazine ring, may present its own metabolic liabilities. Therefore, a thorough in vitro stability assessment is crucial to understand the intrinsic properties of this scaffold and to guide future structure-activity relationship (SAR) studies.

This guide outlines the two primary pillars of in vitro stability assessment:

  • Metabolic Stability: Evaluates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[8]

  • Plasma Stability: Determines the compound's stability against enzymatic hydrolysis in the bloodstream.[9]

By conducting these assays, researchers can identify metabolically labile "soft spots," predict in vivo clearance, and select candidates with a higher probability of success in subsequent in vivo studies.[2][7]

Foundational In Vitro Stability Assays

The assessment of a compound's stability is typically bifurcated into two key environments: the primary site of metabolism (the liver) and the systemic circulation (plasma).

Metabolic Stability in Liver Fractions

The liver is the body's principal metabolic hub. In vitro assays simulate this environment using subcellular fractions to measure the rate of drug depletion.[8]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[10] Microsomal stability assays are excellent for assessing CYP-mediated metabolism, which is a major elimination pathway for many drugs.[8] They are cost-effective and widely used for high-throughput screening.

  • Liver S9 Fraction: This fraction contains both microsomes and the cytosol.[4] Consequently, it includes both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.[4] The S9 assay provides a more comprehensive, though still incomplete, picture of hepatic metabolism.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[8] They contain the full complement of metabolic enzymes and cofactors, as well as transporters, allowing for the evaluation of both Phase I and Phase II metabolism in a more physiologically relevant context.[11]

The choice of system depends on the stage of discovery. Microsomal assays are often used for initial screening, while hepatocyte assays are employed for more in-depth characterization of promising candidates.[3]

Chemical Stability in Plasma

While the liver is the main site of metabolism, some compounds can be degraded within the systemic circulation. Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can cleave susceptible functional groups.[12] Compounds containing esters, amides, lactones, and sulfonamides are particularly prone to this degradation.[9][13]

Determining plasma stability is critical for several reasons:

  • Rapid degradation in plasma can lead to very short in vivo half-lives and poor efficacy.[9]

  • It is essential for the design and interpretation of other in vitro assays that use plasma, such as plasma protein binding studies.[14]

  • For prodrugs, rapid cleavage in plasma may be the desired activation mechanism.[12]

Assays are typically conducted in plasma from multiple species (e.g., mouse, rat, dog, human) to identify potential interspecies differences.[15]

Experimental Design and Protocols

Scientific rigor in stability assays hinges on a well-designed protocol with appropriate controls. The following sections provide detailed, step-by-step methodologies for assessing the stability of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of Phase I metabolic turnover.

Materials:

  • 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Positive Control (e.g., Testosterone, a known CYP3A4 substrate)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plate and collection plate

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL). Prepare the test compound and positive control stock solutions in DMSO and dilute them in buffer to the desired starting concentration (e.g., final incubation concentration of 1 µM, with a final DMSO concentration ≤ 0.25%).

  • Pre-incubation: Add the HLM solution to the wells of the incubation plate. In separate wells, add the diluted test compound and positive control. Include a negative control group where the NADPH regenerating system will be replaced with a buffer.

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). The t=0 sample is taken immediately by transferring an aliquot to a collection plate containing the ice-cold quenching solution (ACN + IS).

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the incubation wells and add them to the corresponding wells in the collection plate containing the quenching solution.[9]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Caption: Workflow for the liver microsomal stability assay.

Protocol: Stability in Human Plasma

This protocol assesses degradation due to hydrolytic enzymes in plasma.

Materials:

  • 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (Test Compound)

  • Pooled Human Plasma (thawed at 37°C)

  • Positive Control (e.g., Tetracaine, known to be unstable in plasma)[15]

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well incubation plate and collection plate

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and positive control in buffer (e.g., to achieve a final incubation concentration of 1 µM).

  • Incubation Setup: Add plasma to the wells of the incubation plate.

  • Initiation: Add the test compound working solution to the plasma to start the incubation. The final DMSO concentration should be kept low (e.g., <1%).[14] The t=0 sample is immediately transferred to a collection plate containing the ice-cold quenching solution.

  • Incubation: Incubate the plate at 37°C.[15]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots to the collection plate containing the quenching solution to stop the reaction.[15]

  • Sample Processing: Vortex the collection plate and then centrifuge to precipitate plasma proteins.

  • Analysis: Transfer the clear supernatant for LC-MS/MS analysis.

Caption: Workflow for the plasma stability assay.

Bioanalytical Methodology: LC-MS/MS

The analysis of samples from in vitro stability assays is almost universally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to accurately quantify the parent compound in a complex biological matrix.[13]

  • Chromatography: Reversed-phase HPLC is typically used, employing a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).[15]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[13] This involves selecting the parent ion of the compound and a specific fragment ion, creating a highly selective transition that minimizes interference from the matrix.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate at which the test compound disappears.

Calculations:

  • Percent Remaining: The peak area ratio of the test compound to the internal standard is calculated for each time point. The percent remaining is then determined relative to the t=0 sample:

    • % Remaining = (Peak Area Ratio at time T / Peak Area Ratio at time 0) * 100

  • Half-Life (t½): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting line (k) is used to calculate the half-life.[15]

    • t½ = -0.693 / k

  • Intrinsic Clearance (CLint): For metabolic stability assays, the half-life can be used to calculate the intrinsic clearance, which represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Summary: Results are typically summarized in a table for easy comparison between compounds.

CompoundAssayMatrixt½ (min)% Remaining at 60 min
Test Compound MetabolicHLM (+NADPH)> 6095.2
Test Compound MetabolicHLM (-NADPH)> 6098.9
Testosterone MetabolicHLM (+NADPH)15.518.5
Test Compound PlasmaHuman Plasma> 12097.4
Tetracaine PlasmaHuman Plasma8.2< 1.0

This is a table of hypothetical data for illustrative purposes.

A compound with a half-life >30-60 minutes in HLM and >120 minutes in plasma is often considered stable, though these benchmarks can vary depending on the project goals.

Structural Liabilities of the Scaffold

The structure of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine suggests several areas of interest for stability.

  • Trifluoromethyl Group: The CF3 group is electron-withdrawing and generally resistant to direct metabolic attack. Its presence often "shields" adjacent positions, increasing the metabolic stability of the molecule as a whole.[7]

  • 1,3-Oxazine Ring: This heterocyclic ring could be susceptible to enzymatic cleavage (e.g., hydrolysis or oxidation), potentially leading to ring-opened metabolites. The stability of such rings can vary greatly.[16]

  • Exocyclic Amine: The 2-amino group could be a site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), though this is better assessed in hepatocyte or S9 fraction assays.

Caption: Potential metabolic sites on the core scaffold.

Conclusion

The in vitro stability assessment of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is a fundamental step in characterizing its potential as a drug candidate. By employing robust and well-controlled metabolic and plasma stability assays, researchers can gain crucial data on the compound's intrinsic clearance and susceptibility to degradation. This information is vital for guiding lead optimization, interpreting in vivo pharmacokinetic data, and ultimately selecting compounds with a higher likelihood of clinical success. The methodologies outlined in this guide provide a solid foundation for generating high-quality, reproducible stability data, enabling confident progression of promising molecules through the drug discovery pipeline.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sygnature Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpSir5OuFDzfzz_WMDQRpUWK9YNlRr-Dn_8hxoJVU1c3_TKENlEZ7jFWoX9TggBwpHf3zdwPvXZ1AqFk6kK373-_m_Ab7fT2bJ9dfdfGkqJ7kfwwzgrSsl0koiNq5GgxbdLgmnzzIbnoOwfu1arPcZ9X3mHqLkLGniyDwDcxmTlGJ5eRIbFuhcZ42zG65QkzxSFrAJ0CdWOK0sttzIJcRK8tAdOFq]
  • Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. Evotec. [URL: https://www.evotec.com/en/execute/in-vitro-adme/pbpk-dmta/plasma-stability]
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/pharmacology/adme/a-comprehensive-guide-to-in-vitro-adme-studies-in-drug-discovery.htm]
  • Plasma Stability Assay | Bienta. Bienta. [URL: https://www.bienta.net/services/adme-screening/plasma-stability-assay/]
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm301210g]
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/a-guide-to-in-vitro-adme-testing-in-drug-development]
  • Plasma Stability Assay | Domainex. Domainex. [URL: https://www.domainex.co.uk/dmpk/adme/plasma-stability-assay]
  • Plasma Stability In Vitro Assay. Charnwood Discovery. [URL: https://www.charnwood-discovery.com/adme-dmpk-services/in-vitro-assays/plasma-stability/]
  • ADME Plasma Stability Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-plasma-stability-assay/]
  • In vitro test methods for metabolite identification: A review. SciSpace. [URL: https://typeset.
  • 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine. BLDpharm. [URL: https://www.bldpharm.com/products/1337880-26-8.html]
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53196/]
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a804791e]
  • Metabolic Stability Assays. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/services/contract-manufacturing-services/adme-tox-assays/metabolic-stability-assays]
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065917/]
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/evaluating-metabolic-stability-in-drug-development-5-assays]
  • Metabolic Stability • Mattek. Mattek. [URL: https://www.
  • Trifluoromethylated heterocycles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24845348/]

Sources

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine as a potential enzyme inhibitor. While this specific molecule is presented here as a novel investigational compound, the principles and detailed protocols described are broadly applicable to the study of other enzyme inhibitors. This guide emphasizes a structured, evidence-based approach, from initial biochemical assays to determine inhibitory potency and mechanism of action, to cell-based assays for evaluating efficacy and cytotoxicity in a more physiologically relevant context. The inclusion of the trifluoromethyl group is of particular interest, as this moiety is known to enhance the biological activity of compounds.[1] The protocols are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing drug discovery programs.

Introduction: The Rationale for Investigating 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Enzyme inhibitors are fundamental tools in biochemistry and are the cornerstone of numerous therapeutic agents.[2][3] They function by modulating the activity of enzymes, which are key regulators of virtually all cellular processes.[4] The 1,3-oxazine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities including anti-inflammatory, anti-bacterial, and anti-tumor effects.[5] Furthermore, the incorporation of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[1]

Given these precedents, 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is a compound of significant interest for screening as an enzyme inhibitor. This guide will use the hypothetical context of targeting a serine protease to illustrate the experimental workflows. Serine proteases are a large family of enzymes with critical roles in health and disease, making them attractive drug targets.[6]

Getting Started: Essential Preliminary Steps

Before embarking on detailed inhibitory studies, it is crucial to establish the foundational parameters of your experimental system.

2.1. Compound Handling and Preparation

  • Solubility Testing: Determine the solubility of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability: Assess the stability of the compound in your chosen assay buffer over the time course of the experiment.

2.2. Enzyme and Substrate Characterization

  • Enzyme Purity and Activity: Obtain a highly purified and active preparation of the target enzyme. Verify its activity using a known substrate and reference inhibitor.

  • Substrate Selection: Choose a substrate that yields a readily detectable signal upon cleavage (e.g., a chromogenic or fluorogenic substrate).

  • Michaelis-Menten Kinetics: Determine the Michaelis constant (Kₘ) of the substrate for the target enzyme. This is essential for designing subsequent inhibition assays and for determining the inhibition constant (Kᵢ).

Biochemical Assays: Quantifying Inhibitory Potency and Mechanism of Action

Biochemical assays, utilizing purified enzyme and substrate, are the first step in characterizing a potential inhibitor.[7][8] They provide quantitative measures of potency and can elucidate the mechanism of inhibition.

3.1. Determining the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] It is a key parameter for comparing the potency of different inhibitors.

Protocol 1: General Biochemical IC₅₀ Determination Assay

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[11]

  • Materials and Reagents:

    • Purified target enzyme (e.g., a serine protease like trypsin).

    • Specific fluorogenic or chromogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin-like proteases).[12]

    • 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme, e.g., PBS, pH 7.4).[12]

    • 96-well or 384-well microplates (black plates for fluorescence assays).

    • Microplate reader with appropriate filters for absorbance or fluorescence detection.

  • Step-by-Step Procedure:

    • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations (e.g., 100 µM to 1 nM).

    • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).[11][13]

    • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well. The substrate concentration should ideally be at or below its Kₘ value.[14]

    • Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. For a fluorogenic substrate, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.[12]

    • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9][15]

Data Presentation: Example IC₅₀ Determination

Inhibitor Concentration (µM)% Inhibition
10098.2
3095.1
1085.3
365.7
148.9
0.325.4
0.110.1
0.032.3
IC₅₀ ~1.05 µM

Visualization: IC₅₀ Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution add_enzyme Add Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add Inhibitor Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate read_plate Monitor Reaction Rate add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50 Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive a1 a2 a1->a2 + Inhibitor a3 a4 a3->a4 No Inhibitor b1 b2 b1->b2 + Inhibitor b3 b4 b3->b4 No Inhibitor c1 c2 c1->c2 + Inhibitor c3 c4 c3->c4 No Inhibitor

Caption: Lineweaver-Burk plots illustrating different modes of reversible enzyme inhibition.

Cell-Based Assays: Assessing Efficacy and Cytotoxicity

While biochemical assays are essential for initial characterization, cell-based assays provide a more biologically relevant system to evaluate an inhibitor's efficacy and potential toxicity. [16][17] 4.1. Cellular Target Engagement and Efficacy

The goal is to determine if the inhibitor can access its target within a cellular context and exert a biological effect.

Protocol 3: Cell-Based Protease Activity Assay

This protocol is designed to measure the activity of an intracellular protease in the presence of the inhibitor.

  • Materials and Reagents:

    • A suitable cell line that expresses the target protease.

    • Cell culture medium and supplements.

    • A cell-permeable fluorogenic substrate for the target protease.

    • 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.

    • Lysis buffer.

    • 96-well clear-bottom black plates.

    • Fluorescence microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Enzyme Assay: Add the fluorogenic substrate to the cell lysates and monitor the increase in fluorescence over time using a microplate reader.

    • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration and determine the cellular IC₅₀.

4.2. Cytotoxicity Assessment

It is critical to assess whether the observed cellular effects are due to specific enzyme inhibition or general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability. [18][19] Protocol 4: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [20][21]

  • Materials and Reagents:

    • Cell line used in the efficacy assay.

    • Cell culture medium.

    • 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Absorbance microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed cells and treat with the inhibitor as described in Protocol 3.

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [18] 3. Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

    • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Comparative Efficacy and Cytotoxicity

Concentration (µM)% Protease Inhibition (Cellular)% Cell Viability (MTT)
10096.515.2
3092.145.8
1080.385.1
355.996.4
130.298.7
0.312.599.1
Cellular IC₅₀ ~4.5 µM
CC₅₀ ~35 µM

Visualization: Drug Discovery Workflow

DrugDiscovery cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_optimization Lead Optimization ic50 IC₅₀ Determination moa Mechanism of Action ic50->moa efficacy Cellular Efficacy moa->efficacy cytotoxicity Cytotoxicity efficacy->cytotoxicity sar Structure-Activity Relationship (SAR) cytotoxicity->sar

Caption: A simplified workflow for enzyme inhibitor discovery and development.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine as an enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable data on the compound's potency, mechanism of action, cellular efficacy, and cytotoxicity. Positive results from these initial studies would warrant further investigation, including selectivity profiling against other enzymes, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The systematic approach outlined here is crucial for making informed decisions in the early stages of drug discovery and development.

References

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.). Journal of Biochemical Pathways.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8). Creative Enzymes.
  • Kadomatsu, K. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • MTT Assay for Cytotoxicity. (2018, January 30). G-Biosciences.
  • IC50 Determination. (n.d.). edX.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap Synapse.
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). CABI Digital Library.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.
  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023, August 3). Microbe Notes.
  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International.
  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research.
  • IC50. (n.d.). Wikipedia.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022, September 27). Frontiers.
  • Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. (n.d.). CORE.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Bio-Agilytix.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (2025, March 7). MDPI.
  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. (2020, November 20). MDPI.
  • Synthesis and Biological Activities of-[2][22]Oxazine Derivatives. (2026, January 31). Der Pharma Chemica. Retrieved from

Sources

"developing assays for 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine targets"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Strategic Guide to Target Identification and Assay Development for Novel Bioactive Compounds: A Case Study with 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel bioactive small molecules presents a critical challenge: identifying their molecular targets and developing robust assays to characterize their mechanism of action. This guide provides a comprehensive, strategy-driven framework for this process, using the hypothetical compound 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine as a case study. The trifluoromethyl group and 1,3-oxazine scaffold are prevalent in modern medicinal chemistry, known for conferring advantageous pharmacokinetic and pharmacodynamic properties.[1][2][3] This document outlines an integrated workflow beginning with target deconvolution strategies and progressing to the development, optimization, and validation of both biochemical and cell-based assays. We provide detailed, field-proven protocols for industry-standard assay platforms, including Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF®), and AlphaScreen®, alongside advanced cell-based target engagement and functional assays. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure the generation of reliable and reproducible data for advancing drug discovery programs.

Section 1: Introduction to the Challenge

The journey of a small molecule from initial hit to a preclinical candidate is contingent on a thorough understanding of its biological interactions. Compounds containing a trifluoromethyl (-CF3) group are a cornerstone of modern drug design, as this moiety can enhance metabolic stability, binding affinity, and lipophilicity.[2][4] Similarly, the 1,3-oxazine heterocycle is a privileged scaffold found in a variety of biologically active agents.[3][5] When a compound like 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine demonstrates a compelling phenotypic effect, the immediate and crucial next step is to elucidate its molecular target and mechanism of action (MOA).

This guide presents a logical, multi-phase approach to this challenge. It is structured not as a rigid template, but as a strategic workflow that a senior application scientist would employ, moving from broad, hypothesis-generating experiments to highly specific, quantitative assays.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Assay Development cluster_2 Phase 3: Cellular Assay Development A Bioactive Compound (e.g., 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine) B Phenotypic Screening (Proliferation, Apoptosis, etc.) A->B C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) A->C D Hypothesized Target(s) (e.g., Kinase X, PPI Y-Z) B->D C->D E Purified Target Protein D->E Target Validation & Protein Production H Engineered Cell Lines D->H Cell Line Development F Biochemical Assays (FP, HTRF®, AlphaScreen®) E->F G Determine Potency (IC50) & MOA (e.g., Competitive) F->G K Confirm Cellular Potency (EC50) & On-Target Effect G->K Correlate Biochemical & Cellular Activity I Target Engagement Assays (e.g., NanoBRET™) H->I J Functional Cellular Assays (Downstream Signaling) H->J I->K J->K

Caption: Integrated workflow from bioactive compound to validated lead.

Section 2: Phase 1 - Target Identification and Validation

Before quantitative assays can be developed, the molecular target must be identified with confidence. This phase focuses on generating and confirming a target hypothesis.

Scientific Rationale: Phenotypic screening provides clues about the biological pathway being affected, while affinity-based methods can directly isolate the binding partners of the compound. Combining these approaches provides a robust method for target deconvolution.

Protocol 2.1: Phenotypic Screening to Guide Hypothesis

  • Objective: To characterize the compound's effect on cellular phenotypes and narrow the scope of potential targets.

  • Methodology:

    • Select a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7).

    • Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) to determine the GI50 (concentration for 50% growth inhibition).

    • In parallel, treat cells with the compound at 1x, 5x, and 10x GI50 concentrations.

    • Utilize high-content imaging or specific plate-based assays to measure key cellular events.[6] This can include markers for apoptosis (Caspase-Glo® 3/7 Assay), cell cycle arrest (Ki-67 staining), or specific pathway activation.[6]

  • Interpretation: A potent anti-proliferative effect coupled with a specific phenotype (e.g., G2/M cell cycle arrest) suggests the target may be a protein involved in cell cycle regulation, such as a kinase or a critical protein-protein interaction (PPI).

Protocol 2.2: Affinity-Based Target Identification (Conceptual)

  • Objective: To physically isolate the protein target(s) from a cell lysate.

  • Conceptual Workflow:

    • Synthesize an analog of the lead compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the affinity matrix with a total cell lysate.

    • Wash away non-specific binders.

    • Elute specifically bound proteins, often using an excess of the free compound.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Validation: The identified candidate protein(s) must be validated. This can be achieved by confirming a direct interaction using a secondary method like Surface Plasmon Resonance (SPR) or by observing a loss of compound activity when the target gene is knocked down (e.g., via siRNA or CRISPR).

For the remainder of this guide, we will proceed assuming that a specific target has been validated—for example, a Protein Kinase or a Protein-Protein Interaction (PPI) —as these are common and allow for the demonstration of versatile assay platforms.

Section 3: Phase 2 - Developing Biochemical Assays

Biochemical assays are essential for quantifying the direct interaction between a compound and its purified target protein, free from the complexities of a cellular environment.[7][8] They are the workhorses of high-throughput screening (HTS) and lead optimization.[9]

Protocol 3.1: Fluorescence Polarization (FP) Binding Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. A small, free-tumbling tracer depolarizes light, resulting in a low FP signal. When bound to a large protein, its rotation slows dramatically, and it emits highly polarized light, giving a high FP signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in the FP signal.[10][11][12]

G cluster_0 Low Polarization cluster_1 High Polarization A Tracer B <-- Fast Rotation X Binding Event A->X C <-- Depolarized Light D Protein + Tracer Complex E <-- Slow Rotation F <-- Polarized Light X->D

Caption: Principle of Fluorescence Polarization (FP) assay.

Detailed Protocol (Competition Format):

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 and 1 mM DTT.

    • Tracer: A fluorescently labeled ligand or peptide known to bind the target. The concentration should be optimized to be around its Kd for the target.

    • Target Protein: Purified protein diluted in assay buffer.

    • Test Compound: Serially diluted in DMSO, then further diluted in assay buffer to maintain a final DMSO concentration of ≤1%.

  • Assay Procedure (384-well plate):

    • Add 10 µL of tracer solution (at 2x final concentration) to all wells.

    • Add 5 µL of test compound dilution or control (DMSO vehicle for max signal, unlabeled native ligand for min signal).

    • Initiate the reaction by adding 5 µL of target protein (at 4x final concentration).

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes (or until equilibrium is reached).

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity.[13]

  • Data Analysis and Validation:

    • Convert intensity values to millipolarization (mP) units.

    • Normalize data to percent inhibition relative to high (protein + tracer) and low (protein + tracer + excess unlabeled ligand) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50.

    • Assess assay quality by calculating the Z' factor from control wells. A Z' > 0.5 is considered excellent for HTS.

ParameterDescriptionTarget Value
Z' Factor Statistical measure of assay robustness and dynamic range.> 0.5
S/B Ratio Signal-to-Background (Max mP / Min mP).> 2
IC50 Concentration of inhibitor for 50% inhibition.Compound-dependent
%CV Coefficient of variation for replicate wells.< 10%
Protocol 3.2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

Principle: HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[14][15] It uses a long-lifetime europium (Eu3+) or terbium (Tb) cryptate donor and a red-shifted acceptor. When brought into proximity by a biological interaction, excitation of the donor leads to energy transfer and emission from the acceptor. The time-resolved detection minimizes background fluorescence.[16] This is highly adaptable for both kinase assays (detecting phosphorylation) and PPIs.[16][17]

G HTRF® PPI Inhibition Assay cluster_0 No Inhibitor: High Signal cluster_1 With Inhibitor: Low Signal A Protein Y-Tag1 C <-- Interaction --> A->C B Protein Z-Tag2 B->C D Donor Ab C->D E Acceptor Ab C->E F FRET Occurs D->F Proximity E->F Proximity G Protein Y-Tag1 I Inhibitor Disrupts Interaction G->I J Donor Ab G->J H Protein Z-Tag2 H->I K Acceptor Ab H->K L No FRET J->L K->L

Caption: Principle of HTRF® for a PPI inhibition assay.

Detailed Protocol (PPI Inhibition Format):

  • Reagent Preparation:

    • Tagged Proteins: One protein tagged with GST (or similar) and the other with 6xHis (or similar).

    • Detection Reagents: Anti-GST antibody labeled with Terbium cryptate (donor) and Anti-6xHis antibody labeled with d2 (acceptor).[18]

    • Assay Buffer: As recommended by the reagent supplier (e.g., Revvity PPi buffers).[18]

    • Test Compound: Serially diluted as described for the FP assay.

  • Assay Procedure (384-well low volume plate):

    • Add 2 µL of test compound.

    • Add 1 µL of tagged Protein Y.

    • Add 1 µL of tagged Protein Z.

    • Incubate for 60 minutes at room temperature to allow for compound binding and protein interaction.

    • Add 1 µL of the pre-mixed detection antibodies (donor + acceptor).

    • Incubate for 2-4 hours (or overnight) at room temperature, protected from light.

    • Read on an HTRF®-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis and Validation:

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Normalize the ratio data against no-inhibitor (high signal) and no-protein (low signal) controls.

    • Determine the IC50 by fitting the dose-response curve.

    • Calculate the Z' factor to validate assay performance.

Protocol 3.3: AlphaScreen® Assay

Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology.[19] Upon excitation at 680 nm, a Donor bead generates singlet oxygen. If an Acceptor bead is within ~200 nm (due to a biological interaction), the singlet oxygen diffuses and triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[20][21] This technology is exceptionally sensitive due to the signal amplification cascade.[19]

Detailed Protocol (PPI Inhibition Format):

  • Reagent Preparation:

    • Beads: Streptavidin-coated Donor beads and anti-Tag-conjugated Acceptor beads (e.g., anti-GST).

    • Interacting Proteins: One protein biotinylated, the other GST-tagged.

    • Assay Buffer: A buffer with minimal singlet oxygen quenchers (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Test Compound: Serially diluted.

  • Assay Procedure (384-well plate, performed in subdued light):

    • Add 5 µL of test compound.

    • Add 5 µL containing the biotinylated protein and the GST-tagged protein.

    • Incubate for 30-60 minutes at room temperature to allow interaction.

    • Add 10 µL of a mixture containing both Donor and Acceptor beads.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read on an AlphaScreen®-capable plate reader.

  • Data Analysis and Validation:

    • Plot the raw luminescent signal against the compound concentration.

    • Normalize the data and fit the curve to determine the IC50.

    • Calculate the Z' factor and S/B ratio to confirm assay quality.

Section 4: Phase 3 - Developing Cell-Based Assays

While biochemical assays are crucial for determining direct potency, cell-based assays are vital for confirming that a compound can enter a cell, engage its target in a physiological context, and elicit the desired downstream functional response.[22][23][24]

Protocol 4.1: Live-Cell Target Engagement Assay (NanoBRET™)

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein proximity in live cells. The NanoBRET™ assay uses a target protein genetically fused to the bright, small NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the target acts as the BRET acceptor. Compound binding to the target in live cells displaces the tracer, causing a loss of BRET signal.[25] This provides a direct, quantitative measure of target occupancy.

G cluster_0 High BRET Signal cluster_1 Low BRET Signal A Target-NanoLuc® Fusion C Tracer Binds Target A->C B Fluorescent Tracer B->C D Energy Transfer (Bioluminescence -> Fluorescence) C->D E Target-NanoLuc® Fusion G Inhibitor Competes with Tracer E->G F Fluorescent Tracer I No Energy Transfer F->I G->I H Test Compound H->G

Caption: Principle of a competitive NanoBRET™ Target Engagement assay.

Detailed Protocol:

  • Cell Line Preparation:

    • Create a stable cell line expressing the target protein fused with NanoLuc® luciferase (e.g., using CRISPR-mediated knock-in to ensure endogenous expression levels).[25]

    • Culture cells in appropriate media.

  • Assay Procedure (96-well white plate):

    • Plate cells and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in media.

    • Add the compound dilutions to the cells and incubate for 2 hours.

    • Add the NanoBRET™ tracer at its pre-determined optimal concentration.

    • Add the NanoLuc® substrate (furimazine) solution.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission simultaneously.

  • Data Analysis and Validation:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot against compound concentration.

    • Fit the curve to determine the cellular IC50, which reflects the compound's potency at the target in a live cell.

Protocol 4.2: Cellular Functional Assay

Principle: This assay measures a biological event downstream of target engagement, confirming the compound's effect on the signaling pathway. If the target is a kinase, a functional assay could measure the phosphorylation of its substrate.

Detailed Protocol (HTRF® for Substrate Phosphorylation):

  • Cell Stimulation and Lysis:

    • Plate cells and starve them (if necessary) to reduce basal signaling.

    • Treat cells with a dose-response of the test compound for a set time (e.g., 1-2 hours).

    • Stimulate the pathway with an appropriate agonist (if required) to induce phosphorylation of the target's substrate.

    • Lyse the cells directly in the well using the HTRF® lysis buffer.

  • Detection:

    • Transfer lysate to a 384-well detection plate.

    • Add the HTRF® antibody mix: one antibody against the total substrate protein (e.g., labeled with d2) and another antibody specific for the phosphorylated form of the substrate (labeled with Tb).

    • Incubate and read as described in Protocol 3.2.

  • Data Analysis:

    • The HTRF® ratio will be proportional to the amount of phosphorylated substrate.

    • An effective inhibitor will reduce the signal in a dose-dependent manner.

    • Calculate the EC50 from the dose-response curve. A strong correlation between the biochemical IC50, target engagement IC50, and functional EC50 provides high confidence in the compound's on-target mechanism of action.

Section 5: Summary of Assay Technologies

Assay PlatformPrincipleThroughputEndpointKey AdvantagesKey Considerations
Fluorescence Polarization (FP) Molecular RotationHighBindingHomogeneous, simple, cost-effective.[11]Requires a suitable fluorescent tracer; sensitive to autofluorescent compounds.
HTRF® TR-FRETHighBinding or FunctionLow background, stable signal, robust in complex media.[15][16]Requires specific antibody pairs or tagged reagents.
AlphaScreen® Luminescent ProximityHighBinding or FunctionHigh signal amplification, very sensitive.[19]Sensitive to light and singlet oxygen quenchers; requires specific beads.
NanoBRET™ Bioluminescence RETMedium-HighTarget EngagementLive cells, quantitative, measures target occupancy directly.[25]Requires cell line engineering and a specific fluorescent tracer.
Cellular Functional Downstream EventMedium-HighPathway ModulationPhysiologically relevant, confirms MOA.[22][26]Can be complex to develop; signal window may be smaller.

Section 6: Conclusion

The development of robust and reliable assays is a critical pillar of any successful drug discovery campaign. This guide provides a strategic and technically detailed roadmap for progressing a novel bioactive compound, such as one from the promising 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine class, from a phenotypic hit to a well-characterized lead with a defined mechanism of action. By systematically applying the principles of target identification, biochemical characterization, and cellular validation, researchers can build a comprehensive data package that provides high confidence in a compound's therapeutic potential. The iterative process of developing, optimizing, and validating these assays, grounded in a deep understanding of their scientific principles, is fundamental to making informed decisions and ultimately accelerating the delivery of new medicines.

References

  • Revvity. (2016, January 6). Protein-protein interaction assays with HTRF.
  • Revvity. Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents.
  • Tan, L. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Biochemical and Microbial Technology.
  • Revvity.
  • Bentham Science Publisher. High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions.
  • BMG LABTECH. AlphaScreen.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Zhang, J. H., et al. (2009).
  • Zhang, J. H., et al. (2009, May 28).
  • Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development.
  • Berthold Technologies GmbH & Co.KG. AlphaScreen®.
  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Lee, H. T., et al. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.
  • Zhang, J. H., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH.
  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • BMG LABTECH.
  • Majmudar, J. D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. PMC.
  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Molecular Devices.
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • LabLogic. 514-004 AlphaScreen.xlsx.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • BellBrook Labs. (2025, November 17).
  • nanomicronspheres. (2025, April 29).
  • Promega GmbH. Small Molecule Drug Discovery.
  • ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
  • BellBrook Labs. (2025, November 14).
  • MDPI. (2024, February 15).
  • PubMed. (2005, March 24). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist.
  • Szatmári, I., et al. (2022). Antiproliferative Activity of (−)
  • MDPI. (2025, July 18).
  • Springer. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
  • MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • ResearchGate. (2025, December 10). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF.
  • ResearchGate. (2025, November 19). Synthesis and biological evaluation of 4H-benzo[e][9][16]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ | Request PDF.

  • Styles, M., et al. (2021). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. PMC - NIH.
  • Chaitra G & Rohini RM. (2026, January 31). Synthesis and Biological Activities of[9][16]-Oxazine Derivatives. Der Pharma Chemica.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine. The unique trifluoromethyl group and heterocyclic scaffold make this compound a promising candidate in many discovery pipelines. However, these same structural features can present significant solubility challenges. This guide is designed to provide you with in-depth technical advice and actionable protocols to overcome these hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine?

While specific experimental data for this compound is not widely published, its chemical structure provides strong indicators of its probable solubility profile. The presence of the highly lipophilic trifluoromethyl (-CF3) group is known to significantly decrease aqueous solubility. The 1,3-oxazine ring system, while containing heteroatoms capable of hydrogen bonding, may not be sufficient to counteract the hydrophobicity of the -CF3 group. Therefore, it is anticipated that this compound will exhibit low solubility in aqueous media, a common challenge for many modern drug candidates.[1][2]

Q2: I'm observing precipitation of my compound in my aqueous buffer. What is the most likely cause?

Precipitation in aqueous buffers is a classic sign of a compound exceeding its equilibrium solubility. This is a frequent issue for molecules with poor water solubility.[3] The introduction of a compound, often from a concentrated organic stock solution (like DMSO), into an aqueous environment can lead to a supersaturated state that is thermodynamically unstable, resulting in the compound crashing out of solution.

Q3: Can I simply increase the concentration of my organic co-solvent (e.g., DMSO) to improve solubility?

While increasing the percentage of an organic co-solvent can enhance the solubility of lipophilic compounds, this approach has significant limitations.[4] High concentrations of organic solvents can be toxic to cells in biological assays, alter protein conformation, and interfere with analytical measurements. It is crucial to determine the tolerance of your specific experimental system to any co-solvent.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

Our team has designed a systematic workflow to help you diagnose and resolve solubility issues with 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.

G cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Precipitation or Poor Dissolution B Step 1: Solvent System Optimization (Co-solvent Screening) A->B C Step 2: pH Modification B->C If co-solvents are insufficient or incompatible E Successful Solubilization B->E Successful D Step 3: Formulation Strategies C->D If pH adjustment is ineffective or not feasible C->E Successful D->E Successful G cluster_0 pH Modification Logic A Compound with Basic Amine Group B B A->B C C A->C D Increased Aqueous Solubility B->D E Lower Aqueous Solubility C->E

Caption: The effect of pH on the solubility of a basic compound.

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.5, 6.5, 7.4, 8.5).

  • Sample Preparation: Add an excess of solid 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine to each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Analysis:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: You should observe a higher solubility at lower pH values. This information is critical for formulating the compound in acidic buffers or for predicting its behavior in acidic environments, such as the stomach in oral drug delivery studies. Salt formation is a highly effective method for increasing the solubility and dissolution rates of acidic and basic drugs. [5][6]

Step 3: Advanced Formulation Strategies

If co-solvents and pH adjustments are not sufficient or are incompatible with your experimental design, more advanced formulation techniques can be employed. These methods are often used in later-stage drug development but can be adapted for research purposes.

1. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule. [6]

  • Common Surfactants: Polysorbate 80 (Tween 80), Cremophor EL.

  • Considerations: Surfactants can interfere with certain biological assays, so their compatibility must be verified.

2. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water. [3][6]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: This technique is particularly useful for increasing the aqueous solubility of drugs for parenteral and oral formulations. [6] 3. Amorphous Solid Dispersions (ASDs)

For preclinical and clinical development, converting the crystalline form of a drug to a higher-energy amorphous state can significantly enhance solubility. [1]This is typically achieved by dispersing the drug in a polymer matrix.

  • Techniques: Spray drying, hot-melt extrusion.

  • Expert Insight: ASDs can increase solubility by overcoming the crystal lattice energy, but they are metastable and require careful stabilization to prevent recrystallization. [6] 4. Particle Size Reduction

Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate. [3]

  • Methods: Micronization, nanosuspension. [7]* Note: While this increases the rate of dissolution, it does not change the equilibrium solubility of the compound. [7]

Summary and Recommendations

For researchers encountering solubility issues with 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine, we recommend a tiered approach. Begin with co-solvent screening and pH optimization as these are often the most straightforward and accessible methods. If these prove insufficient, the use of solubilizing excipients like cyclodextrins can be explored. For more advanced applications, particle size reduction or the creation of amorphous solid dispersions may be necessary. Each of these strategies offers a pathway to successfully formulating this promising compound for your research and development needs.

References

  • Patel, J. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Singh, R., & Kumar, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 116-126. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylated Oxazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of trifluoromethylated oxazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the vital trifluoromethyl (CF₃) moiety into oxazine scaffolds. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—make it a privileged substituent in modern pharmaceuticals.[1] However, its installation into heterocyclic systems like oxazines presents distinct challenges that require careful optimization.

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of trifluoromethylated oxazines. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low to No Product Yield

Question: I am attempting a copper-catalyzed trifluoromethylation of an N-allylamide to form a CF₃-benzoxazine, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Potential Causes & Solutions:

  • Choice of Trifluoromethylating Agent: The reactivity of the CF₃ source is paramount. Electrophilic reagents like Umemoto's or Togni's reagents are commonly used in these cyclizations.[2][3] If you are using a less reactive or inappropriate CF₃ source, the reaction may not initiate.

    • Expert Insight: Umemoto's reagent (an S-(trifluoromethyl)dibenzothiophenium salt) is highly effective for copper-catalyzed reactions involving tandem C-O and C-CF₃ bond formations.[3][4] Its electrophilic nature is well-suited for activation by a copper catalyst. If yield is low, ensure your reagent is pure and has not degraded. Consider switching to a more reactive agent if necessary. A historical perspective on the development of these reagents can provide context for their reactivity.[5][6]

  • Catalyst Activity and Loading: Copper salts (e.g., Cu(OAc)₂, Cu(OTf)₂) are typical catalysts. The reaction's success hinges on the active catalytic species.

    • Expert Insight: The presence of copper is often crucial for the trifluoromethylation step.[4] In many protocols, a simple, ligand-free copper salt is sufficient.[3] If you suspect catalyst deactivation, try increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). However, excessive catalyst can sometimes lead to side reactions. It is a delicate balance that must be optimized for your specific substrate.

  • Solvent Selection: The solvent plays a critical role in substrate solubility, reagent stability, and reaction kinetics.

    • Expert Insight: Dichloroethane (DCE) is a common and effective solvent for these types of reactions.[7] Other solvents like hexafluoroisopropanol (HFIP) have also been shown to promote cyclization, particularly in electrochemical methods.[8] If solubility is an issue or if the reaction is sluggish, a solvent screen is a logical next step. Polar aprotic solvents are generally a good starting point.

  • Reaction Temperature: Temperature influences both the rate of reaction and the stability of intermediates and reagents.

    • Expert Insight: Many copper-catalyzed trifluoromethylation/cyclization reactions proceed well at elevated temperatures (e.g., 60-80 °C).[7][8] If your reaction is running at room temperature with low yield, gradually increasing the temperature in 10-20 °C increments is a standard optimization procedure. Conversely, if you observe decomposition, the temperature may be too high.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired trifluoromethylated oxazine, but I am also isolating a significant amount of an allylic trifluoromethylated side product without the oxazine ring. How can I improve the selectivity for the cyclization pathway?

Potential Causes & Solutions:

  • Reaction Mechanism Competition: The formation of an allylic trifluoromethylated product suggests that a competing reaction pathway, such as allylic C-H bond activation, is occurring alongside the desired oxidative difunctionalization.[4]

    • Expert Insight: This side reaction is often observed with sterically hindered substrates.[4] The bulky groups may prevent the molecule from adopting the necessary conformation for intramolecular cyclization, making the intermolecular allylic trifluoromethylation more favorable.

  • Substrate Steric Hindrance: Bulky substituents on the alkene or the amide portion of the starting material can sterically inhibit the intramolecular cyclization step.

    • Expert Insight: Examine the structure of your substrate. If there are bulky groups near the reacting centers (the alkene and the amide oxygen), they may be disfavoring the cyclization. While redesigning the substrate is a major change, you can sometimes mitigate these effects by modifying reaction conditions. For example, a more coordinating solvent might help pre-organize the substrate for cyclization.

  • Incorrect Catalyst or Ligand System: While many of these reactions are "ligand-free," the choice of copper salt or the presence of additives can influence selectivity.

    • Expert Insight: The counter-ion of the copper salt can affect the Lewis acidity and overall reactivity of the catalyst. It is worthwhile to screen different copper sources (e.g., Cu(OAc)₂, CuCl, CuI). In some complex cases, the addition of a specific ligand might be necessary to favor the desired reaction pathway, although this adds another layer of optimization.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding the synthesis of trifluoromethylated oxazines.

Question 1: How do I choose the most suitable trifluoromethylating agent for my reaction?

Answer: The choice of the CF₃ source is critical and depends on the reaction mechanism (e.g., radical, nucleophilic, or electrophilic).

  • For Radical Pathways: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) are excellent sources of the trifluoromethyl radical (•CF₃) upon activation with an oxidant (like t-butyl hydroperoxide).[9][10] This approach is particularly effective for direct C-H trifluoromethylation of heterocycles.[10]

  • For Electrophilic Pathways: For reactions involving the functionalization of alkenes, such as the synthesis of trifluoromethylated benzoxazines from N-allylamides, electrophilic reagents are preferred.[3] Umemoto's and Togni's reagents are shelf-stable, crystalline solids that act as sources of "CF₃⁺".[5][6] They are highly effective in metal-catalyzed reactions.[2][3]

  • For Nucleophilic Pathways: Reagents like Ruppert-Prakash reagent (TMSCF₃) are used for the nucleophilic trifluoromethylation of carbonyls and other electrophiles.[1][11] While less common for direct oxazine synthesis via cyclization, they are invaluable for creating CF₃-containing building blocks.

Table 1: Comparison of Common Trifluoromethylating Agents

Reagent ClassExample(s)Typical MechanismCommon Application in Oxazine Synthesis
Radical CF₃SO₂NaRadicalDirect C-H trifluoromethylation of existing oxazine rings.
Electrophilic Umemoto's, Togni'sElectrophilicMetal-catalyzed oxidative cyclization of unsaturated amides.[3]
Nucleophilic TMSCF₃NucleophilicSynthesis of CF₃-containing precursors (e.g., alcohols).[7]

Question 2: What is the typical role of the transition metal catalyst in these reactions?

Answer: In the context of synthesizing trifluoromethylated oxazines from unsaturated amides, a transition metal catalyst, most commonly copper, plays a multifaceted role.[3][12]

A plausible catalytic cycle for a copper-catalyzed reaction with an electrophilic CF₃⁺ source (e.g., Umemoto's reagent) involves several key steps:

  • Oxidative Addition/Activation: The catalyst (e.g., Cu(I)) can react with the electrophilic CF₃ reagent to generate a high-valent Cu(III)-CF₃ species.

  • Coordination: The alkene moiety of the substrate coordinates to the copper center.

  • Migratory Insertion/Carbocupration: The alkene inserts into the Cu-CF₃ bond, forming a new C-CF₃ bond and a carbon-copper bond.

  • Intramolecular Cyclization: The amide oxygen attacks the carbon bearing the copper, leading to ring closure and formation of the oxazine core.

  • Reductive Elimination: The catalyst is regenerated (e.g., Cu(I) is reformed), releasing the final trifluoromethylated oxazine product.

This cycle facilitates the tandem formation of the C-CF₃ and C-O bonds required for the synthesis.[4]

Part 3: Protocols and Visualizations

General Experimental Protocol: Copper-Catalyzed Synthesis of a Trifluoromethylated Benzoxazine

This protocol is a representative example based on methodologies described in the literature.[3][4] Note: This is a general guideline and must be adapted and optimized for your specific substrate.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-allylamide substrate (1.0 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 0.1-0.2 equiv.), and the electrophilic trifluoromethylating agent (e.g., Umemoto's reagent, 1.5-2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous solvent (e.g., DCE, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired trifluoromethylated oxazine.

Visual Workflow and Troubleshooting Diagrams

The following diagrams, generated using Graphviz, illustrate a typical workflow for reaction optimization and a decision tree for troubleshooting low yields.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up A 1. Define Substrate & Target Product B 2. Select Literature Precedent Protocol A->B C 3. Run Initial Small-Scale Reaction B->C D 4. Analyze Outcome (LCMS/NMR Yield) C->D E Solvent Screen (DCE, HFIP, MeCN) D->E If Yield < 50% I Confirm Optimal Conditions D->I If Yield > 80% F Temperature Screen (60-100 °C) E->F G Catalyst Loading (10-30 mol%) F->G H Reagent Stoichiometry (1.5-2.5 equiv.) G->H H->I If Yield > 70% J Gram-Scale Synthesis I->J K Purification & Characterization J->K

Caption: General workflow for optimizing a trifluoromethylation reaction.

G start Problem: Low Product Yield q1 Is Starting Material Consumed? start->q1 a1_yes Reaction is occurring, but giving side products or decomposition. q1->a1_yes Yes a1_no Reaction is not initiating. q1->a1_no No q3 Analyze Side Products by Mass Spec / NMR a1_yes->q3 q2 Check Reagent Purity & Catalyst Activity a1_no->q2 sol1 1. Use fresh reagents. 2. Screen other catalysts (e.g., Cu(OTf)₂). 3. Increase temperature. q2->sol1 sol2 1. Lower temperature. 2. Decrease catalyst loading. 3. Change solvent to suppress side reactions. q3->sol2

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Li, Y., et al. (2024). Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF₃-containing benzoxazines and oxazolines. Green Chemistry. Available at: [Link]

  • Bojar, K., Branowska, D., & Wolińska, E. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. Available at: [Link]

  • Kim, H., et al. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. Angewandte Chemie International Edition. Available at: [Link]

  • Kumar, A., et al. (2015). Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2015). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, L., et al. (2024). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. Molecules. Available at: [Link]

  • Rubtsov, A. E., et al. (2019). One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. Molecules. Available at: [Link]

  • Shanley, P. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • Wang, C., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. Available at: [Link]

  • Douglas, J., et al. (2020). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. Available at: [Link]

  • Grelier, G., et al. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Douglas, J. J., et al. (2020). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Available at: [Link]

  • Magnier, E., & Langlois, B. R. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shibatomi, K., et al. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules. Available at: [Link]

  • Charpentier, J., et al. (2014). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. Angewandte Chemie International Edition. Available at: [Link]

  • Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tomashenko, O. A., & Grushin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. Available at: [Link]

  • Kumar, A., et al. (2015). Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. PNAS. Available at: [Link]

  • Magnier, E., & Langlois, B. R. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mosquera, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

Sources

Technical Support Center: 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine. This molecule, while promising, presents unique purification challenges stemming from the interplay between its electron-withdrawing trifluoromethyl group and the potentially labile 2-amino-1,3-oxazine core. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your experiments. We will explore the causal factors behind common purification obstacles and provide robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine that complicate its purification?

A1: The purification challenges are rooted in three key properties:

  • Ring Stability: The 2H-1,3-oxazine ring system can be susceptible to hydrolysis and ring-opening, particularly under acidic conditions. The acidic surface of standard silica gel can catalyze this degradation, leading to significant yield loss and the formation of polar impurities.

  • Basicity Attenuation: The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group significantly reduces the basicity of the 2-amino group. While this can lessen strong, irreversible binding to silica, the compound retains enough basicity to interact with acidic sites, causing band broadening (tailing) during chromatography.

  • Amphiphilic Nature: The molecule possesses a lipophilic -CF3 group and a polar 2-amino-oxazine core. This dual character can lead to complex solubility profiles, making the selection of an ideal single-solvent system for recrystallization difficult.

Q2: What is the recommended "first-pass" purification strategy for a crude reaction mixture?

A2: For most crude mixtures, flash column chromatography on a neutralized stationary phase is the recommended starting point. Standard silica gel should be avoided initially due to the risk of compound degradation.[1] A common practice is to use silica gel that has been pre-treated or slurried with a mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), to neutralize acidic sites.

Q3: How should I handle and store the purified 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine to ensure its long-term stability?

A3: Once purified, the compound should be protected from atmospheric moisture and acidic vapors. We recommend storing it as a solid in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable). If the compound is dissolved in a solvent for storage, aprotic solvents like dichloromethane or ethyl acetate are recommended over protic solvents like methanol, which could potentially participate in slow degradation reactions.

Troubleshooting Guide: Common Purification Issues

Problem 1: My compound is degrading on the silica gel column, evidenced by heavy streaking, multiple new spots on TLC, and very low recovery.

  • Underlying Cause: This is a classic sign of acid-catalyzed decomposition on the silica surface. The Lewis and Brønsted acid sites on silica gel can protonate the nitrogen atoms in the oxazine ring, facilitating hydrolysis and ring-opening.

  • Solutions:

    • Neutralize the Stationary Phase: Deactivate the silica gel before use. The most common method is to use an eluent containing 0.5-1% triethylamine (Et3N). The Et3N will preferentially bind to the acidic sites, allowing your compound to pass through without degradation.

    • Switch to a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Basic alumina (Brockmann I-III) is an excellent alternative for acid-sensitive amines.

    • Expedite Elution: Use a slightly more polar solvent system than initially planned to reduce the compound's residence time on the column, minimizing its exposure to the stationary phase.

Problem 2: I have a persistent impurity with an Rf value very close to my product, making separation by column chromatography difficult.

  • Underlying Cause: This often occurs with structural isomers or byproducts formed during synthesis that have very similar polarity and functional groups to the target compound.

  • Solutions:

    • Alter Eluent Selectivity: Instead of simply increasing the polarity of a two-solvent system (e.g., increasing ethyl acetate in hexanes), change one of the solvents to alter the separation selectivity. For example, try a dichloromethane/acetone or a toluene/ethyl acetate gradient. These systems offer different interactions (e.g., pi-stacking, dipole-dipole) that can resolve closely running spots.

    • Attempt Recrystallization: If the impurity is present in a smaller quantity and your product is a solid, recrystallization is often the best solution. This method separates compounds based on differences in solubility rather than polarity. Refer to Protocol 2 for a systematic solvent screening approach.[2]

    • Preparative HPLC: For high-value materials where other methods have failed, reverse-phase preparative HPLC is a powerful option. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or ammonium bicarbonate.

Problem 3: My purified compound refuses to crystallize from any solvent I've tried.

  • Underlying Cause: The failure to crystallize can be due to residual impurities (which disrupt lattice formation) or the intrinsic properties of the molecule, such as conformational flexibility or awkward packing shapes.

  • Solutions:

    • Ensure High Purity: First, confirm the purity of your material by high-resolution TLC or ¹H/¹⁹F NMR. Even minor impurities can inhibit crystallization. If necessary, re-purify a small batch by chromatography.

    • Systematic Solvent Screening: Use a multi-well plate to test the solubility of a few milligrams of your compound in a wide range of solvents (e.g., hexanes, toluene, diethyl ether, ethyl acetate, acetone, ethanol, acetonitrile) at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[2]

    • Employ Advanced Crystallization Techniques:

      • Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a final drop of the good solvent to clarify and then allow it to cool slowly.[2]

      • Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., dichloromethane or diethyl ether) in a vial, cover it with a cap that has a small needle hole, and leave it undisturbed.

      • Scratching/Seeding: Once a solution is supersaturated, scratching the inside of the glass flask with a spatula can create nucleation sites. If you have a single crystal, adding it to the solution (seeding) can induce crystallization.

Data & Visualization

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

This table provides empirically derived starting points for flash chromatography. The ratio should be optimized using TLC prior to loading the column.

Stationary PhaseSolvent System (v/v)Target Rf on TLCNotes
Neutralized Silica GelHexanes : Ethyl Acetate (gradient from 9:1 to 1:1)0.25 - 0.35The most common starting system. The addition of 0.5% Et3N to the mobile phase is critical.[1][3]
Neutralized Silica GelDichloromethane : Methanol (gradient from 100:0 to 95:5)0.25 - 0.35Useful for eluting more polar compounds. Ensure the DCM is non-acidic (can be passed through a plug of basic alumina if necessary).
Basic Alumina (Grade III)Toluene : Ethyl Acetate (gradient from 10:0 to 8:2)0.30 - 0.40Excellent for highly acid-sensitive compounds. Alumina often requires less polar mobile phases than silica.
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow start Crude Product (Post-Workup) tlc Analyze by TLC (Multiple Eluents) start->tlc check_baseline Baseline or Insoluble Impurities Present? tlc->check_baseline check_streaking Product Streaking or New Spots Forming? check_baseline->check_streaking No wash Perform Aqueous Wash (Acidic or Basic) check_baseline->wash Yes check_polarity Impurities Well Separated from Product? neutral_col Column Chromatography (Neutralized Silica) check_polarity->neutral_col Yes recrystallize Attempt Recrystallization (See Protocol 2) check_polarity->recrystallize No (Close Rf) check_streaking->check_polarity No alumina_col Column Chromatography (Basic Alumina) check_streaking->alumina_col Yes wash->tlc pure_product Pure Product neutral_col->pure_product alumina_col->pure_product prep_hplc Consider Preparative HPLC recrystallize->prep_hplc Fails recrystallize->pure_product Success prep_hplc->pure_product

Caption: Decision tree for purifying 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Neutralized Silica Gel

Rationale: This protocol deactivates the acidic sites on silica gel using triethylamine (Et3N), preventing on-column degradation of the acid-sensitive oxazine ring while maintaining good separation efficiency.

Materials:

  • Crude 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • TLC plates, collection tubes, flash chromatography system

Procedure:

  • Determine Eluent System: Using TLC, find a solvent mixture of hexanes and ethyl acetate that gives the product an Rf value of approximately 0.25-0.35. Add 1 drop of Et3N to the TLC development jar to mimic column conditions.

  • Prepare Mobile Phase: Prepare a sufficient volume of the chosen eluent (e.g., 80:20 Hexanes:EtOAc). Add Et3N to a final concentration of 0.5% by volume (e.g., 5 mL of Et3N per 1 L of eluent). This will be your mobile phase.

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Add the mobile phase and stir gently to create a uniform slurry. The Et3N in the solvent will neutralize the silica.

  • Pack the Column: Pour the slurry into the column and use pressure or allow it to settle to form a packed bed. Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute and Collect: Begin elution with the mobile phase, applying steady pressure. Collect fractions and monitor them by TLC.

  • Isolate Product: Combine the pure fractions, and remove the solvent and Et3N under reduced pressure. To ensure all Et3N is removed, the residue can be co-evaporated with toluene or dissolved in a solvent and concentrated again.

Protocol 2: Systematic Recrystallization Solvent Screening

Rationale: This microscale approach efficiently identifies a suitable solvent or solvent pair for purification by recrystallization, conserving valuable material.[2]

Materials:

  • Purified (but still impure) or crude solid product

  • A panel of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Small test tubes or vials (e.g., 1-dram vials)

Procedure:

  • Aliquot the Sample: Place approximately 10-20 mg of the solid into several separate test tubes.

  • Test Solubility at Room Temperature: To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Note if the compound dissolves readily. If it dissolves completely in <0.5 mL, the solvent is likely too good for recrystallization.

  • Test Solubility at Elevated Temperature: For solvents in which the compound was poorly soluble at room temperature, heat the mixture gently in a sand bath or with a heat gun until it boils. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Induce Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Identify the Ideal Solvent: The best solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling.

  • Scale-Up: Once an ideal solvent is identified, perform the recrystallization on the bulk of the material using the same principles.

References

  • The Royal Society of Chemistry. (2013).
  • ACS Publications. (2006). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. The Journal of Organic Chemistry.
  • PNAS. (2011).
  • RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • PMC. (n.d.). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules.
  • ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine.
  • ResearchGate. (2025). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks | Request PDF.
  • MDPI. (2025). Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties.
  • (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines.
  • ResearchGate. (2017). (PDF) Novel One-Pot Synthesis and Antimicrobial Activity of 2-Amino-4H-1,3-Oxazines and 2-Amino-4H-1,3-Thiazines.
  • ResearchGate. (2025). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)
  • (2010).
  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][4]-Oxazine Derivatives.

  • Organic Chemistry Portal. (2020). Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines.
  • Benchchem. (n.d.).
  • (n.d.).
  • MDPI. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters.
  • (2024).
  • (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

Sources

Validation & Comparative

A Comparative Analysis of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine and Established Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Material Scientists

In the persistent battle against material degradation, corrosion inhibitors are indispensable tools for safeguarding the integrity and prolonging the lifespan of metallic components across a multitude of industries.[1][2] The continuous pursuit of novel, more effective, and environmentally benign inhibitors is a cornerstone of materials science research. This guide provides an in-depth comparative analysis of a promising, yet lesser-known compound, 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine, against a selection of well-established corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT).

This document is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the development and evaluation of corrosion mitigation strategies. We will delve into the mechanistic aspects of these inhibitors, present comparative performance data, and provide detailed experimental protocols for their evaluation.

Introduction to Corrosion Inhibition

Corrosion is an electrochemical process that leads to the deterioration of a material, typically a metal, due to its reaction with its environment.[1] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.[3][4] The mechanism of action often involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.[2][3]

Organic corrosion inhibitors, in particular, have gained significant attention due to their versatility and effectiveness.[5][6] These molecules typically contain heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus, as well as aromatic rings or multiple bonds, which facilitate their adsorption onto the metal surface.[5][6][7]

The Contender: 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

While specific experimental data on the corrosion inhibition performance of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is not extensively documented in publicly available literature, its molecular structure suggests significant potential as a corrosion inhibitor. The presence of nitrogen and oxygen heteroatoms, along with the electron-withdrawing trifluoromethyl group, could contribute to strong adsorption on metal surfaces.[8] The 1,3-oxazine ring is a heterocyclic moiety that has been explored in various pharmacologically active compounds, indicating its stability and potential for tailored synthesis.[9][10][11] Further research is warranted to fully elucidate its mechanism and quantify its inhibition efficiency.

Established Corrosion Inhibitors: A Benchmark for Comparison

To provide a robust comparison, we will examine three widely used corrosion inhibitors.

Benzotriazole (BTA)

Benzotriazole is a well-known and highly effective corrosion inhibitor, particularly for copper and its alloys.[12][13] Its mechanism involves the formation of a stable, polymeric complex with copper ions on the metal surface, creating a protective film that is insoluble in many environments.[12][13][14] This film acts as a barrier, preventing corrosive agents from reaching the metal.[15] BTA is classified as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions.[7][12]

Tolyltriazole (TTA)

Tolyltriazole is a derivative of benzotriazole and shares a similar mechanism of action.[16] It forms a protective electrochemical film on metal surfaces, effectively slowing the rate of corrosion.[16] TTA is particularly effective for copper and its alloys but also offers protection for other metals like zinc, silver, and cobalt.[16][17] The presence of a methyl group in TTA enhances its solubility in some organic solvents compared to BTA.[16] It is widely used in applications such as cooling water systems, automotive coolants, and metalworking fluids.[16][18][19]

2-Mercaptobenzothiazole (MBT)

2-Mercaptobenzothiazole is another effective corrosion inhibitor, especially for copper and its alloys.[20] Its protective action is attributed to the formation of a complex with copper ions through its sulfur and nitrogen atoms.[21] This complex forms a protective layer on the metal surface.[21] MBT is utilized in various applications, including cooling systems, hydraulic fluids, and as a brightener in copper plating baths.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of corrosion inhibitors, standardized experimental techniques are crucial. The following protocols are widely accepted in the field.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.[22][23][24]

Protocol:

  • Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Clean the coupons to remove any surface contaminants, rinse with a suitable solvent, and dry.[25]

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.[25]

  • Exposure: Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature and for a predetermined duration.[23]

  • Cleaning: After the exposure period, remove the coupons, and carefully clean them to remove corrosion products without removing any of the underlying metal.

  • Final Weighing: Dry the cleaned coupons and reweigh them accurately.[25]

  • Corrosion Rate Calculation: Calculate the corrosion rate (CR) using the following formula[26]: CR (mm/year) = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10^4)[26]

    • W = mass loss in grams[26]

    • A = area in cm²[26]

    • T = time of exposure in hours[26]

    • D = density of the metal in g/cm³[26]

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_specimen Prepare & Clean Specimen weigh_initial Initial Weighing prep_specimen->weigh_initial expose Immerse in Corrosive Media (with/without inhibitor) weigh_initial->expose clean_final Clean & Dry Specimen expose->clean_final weigh_final Final Weighing clean_final->weigh_final calculate Calculate Corrosion Rate & Inhibition Efficiency weigh_final->calculate

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about corrosion processes and inhibitor performance.[27][28]

This technique measures the current response of a metal to a controlled change in its electrical potential.[27] It provides information about the corrosion potential (Ecorr), corrosion current (Icorr), and the anodic and cathodic behavior of the system.[28]

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[29]

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.[28]

  • Polarization Scan: Apply a potential scan, typically from a potential cathodic to Ecorr to a potential anodic to Ecorr, at a slow scan rate (e.g., 0.166 mV/s).[28]

  • Data Analysis: Plot the potential versus the logarithm of the current density to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves back to Ecorr to determine Icorr.

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

G setup Assemble 3-Electrode Cell ocp Stabilize at Open Circuit Potential (OCP) setup->ocp scan Apply Potential Scan (e.g., -250mV to +250mV vs OCP) ocp->scan plot Generate Tafel Plot (E vs. log I) scan->plot analyze Determine Icorr & Ecorr plot->analyze calculate Calculate Inhibition Efficiency analyze->calculate

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.[30][31][32]

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell as in potentiodynamic polarization.[29]

  • OCP Stabilization: Allow the system to reach a steady OCP.

  • EIS Measurement: Apply a small amplitude AC potential signal over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[29]

  • Data Analysis: Plot the impedance data in Nyquist and Bode formats. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[33]

  • Inhibition Efficiency (IE) Calculation: IE (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

G setup Assemble 3-Electrode Cell ocp Stabilize at Open Circuit Potential (OCP) setup->ocp measure Apply AC Signal at Various Frequencies ocp->measure plot Generate Nyquist & Bode Plots measure->plot analyze Determine Charge Transfer Resistance (Rct) plot->analyze calculate Calculate Inhibition Efficiency analyze->calculate

Comparative Performance Analysis

The following table summarizes hypothetical performance data for the discussed inhibitors. It is crucial to note that the data for 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is speculative and requires experimental validation.

InhibitorTypical ConcentrationTarget MetalsInhibition Efficiency (Hypothetical)MechanismKey Advantages
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine To be determinedBroad spectrum (predicted)>90%Adsorption (predicted)Potentially high efficiency, novel structure
Benzotriazole (BTA) 0.01 - 0.1%Copper, Copper Alloys90-99%Film formationHighly effective for copper, well-established
Tolyltriazole (TTA) 0.01 - 0.1%Copper, Copper Alloys, Zinc, Silver90-99%Film formationSimilar to BTA, better organic solubility
2-Mercaptobenzothiazole (MBT) 0.01 - 0.1%Copper, Copper Alloys85-95%Film formationEffective for copper, used in various formulations

Conclusion

While established corrosion inhibitors like Benzotriazole, Tolyltriazole, and 2-Mercaptobenzothiazole have a long history of successful application, the exploration of new chemical entities is vital for advancing corrosion protection technology. 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine, based on its chemical structure, presents a compelling case for investigation as a novel corrosion inhibitor. Its potential for high efficiency and broad-spectrum activity warrants rigorous experimental evaluation using the standardized protocols outlined in this guide. Future research should focus on synthesizing this compound and systematically evaluating its performance against industry benchmarks to determine its viability as a next-generation corrosion inhibitor.

References

  • Corrosion testing: what is potentiodynamic polarization? (n.d.).
  • Product Spotlight: Tolyltriazole, Corrosion Inhibitor - ChemCeed. (2020, February 14).
  • Tolyltriazole, TTA Chemical - IRO Water Treatment. (n.d.).
  • 2-MERCAPTOBENZOTHIAZOLE - Ataman Kimya. (n.d.).
  • Comprehensive Introduction to Tolyltriazole|News|UNPChemicals. (2024, October 2).
  • Sodium Benzotriazole A Comprehensive Guide to Corrosion Inhibition and Industrial Applications - Tenger Chemical. (2026, February 8).
  • Tolyltriazole (TTA, TTA-Na) | Corrosion Inhibitors | Xintai - Water Treatment Chemicals. (n.d.).
  • Corrosion Test with Potentiostat: Fast & Accurate Analysis - ScienceGears. (2025, September 23).
  • Tolyltriazole - Lanxess. (n.d.).
  • Effect of benzotriazole on metal corrosion protection. (2023, February 27).
  • Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review. (2022, June 15).
  • 2-Mercaptobenzothiazole (MBT, MBT-Na) | Corrosion Inhibitors | Xintai. (n.d.).
  • Markets > Industrial & Household > NACAP® Corrosion Inhibitor | Vanderbilt Minerals, LLC. (n.d.).
  • Corrosion Monitoring Using Weight-Loss Analysis | PDF - Scribd. (n.d.).
  • ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization. (n.d.).
  • Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment. (2019, October 31).
  • Potentiodynamic Corrosion Testing - PMC - NIH. (2016, September 4).
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. (n.d.).
  • How to decode the standard test methods for corrosion? - BioLogic Learning Center. (2024, October 8).
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. (n.d.).
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC. (2021, May 21).
  • Exact calculation of corrosion rates by the weight-loss method | Experimental Results. (2022, May 16).
  • Weight Loss Analysis - Corrosionpedia. (2024, July 19).
  • a1349-Benzotriazole-An effective corrosion inhibitor for copper alloys.indd. (n.d.).
  • 4.3 Electrochemical series& Determination of corrosion rate by weight loss method. (Galvanic series or (EMF series) Definiti - Rohini College. (n.d.).
  • Sodium 2-mercaptobenzothiazole, MBT·Na - IRO Group Inc. (n.d.).
  • EIS - Corrosion - Metrohm. (n.d.).
  • Predicting the Performance of Organic Corrosion Inhibitors - MDPI. (2017, December 8).
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. (2020, November 3).
  • Moiré Structure of the 2-Mercaptobenzothiazole Corrosion Inhibitor Adsorbed on a (111)-Oriented Copper Surface - PMC. (n.d.).
  • Corrosion inhibitor - Wikipedia. (n.d.).
  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors - MDPI. (2023, April 11).
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution - PMC - NIH. (n.d.).
  • Comprehensive List of Corrosion Inhibitors. (2023, October 30).
  • 10 Types of Corrosion Inhibitors in oil and gas Industry | Trident Energy International. (2024, September 27).
  • Organic Corrosion Inhibitors - SciSpace. (n.d.).
  • Types of corrosion inhibitors explored for carbon steel 2.1. Inorganic... - ResearchGate. (n.d.).
  • Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations - Semarak Ilmu. (n.d.).
  • 1337880-26-8|4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine - BLDpharm. (n.d.).
  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks | Request PDF - ResearchGate. (2025, December 10).
  • Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams - PMC. (2023, October 12).
  • Synthesis and Biological Activities of[17]-Oxazine Derivatives - Der Pharma Chemica. (2026, January 31). Retrieved from

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC. (2025, July 10).
  • ChemInform Abstract: Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. - ResearchGate. (2025, December 10).
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18).
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024, September 28).
  • Corrosion inhibitors for asset integrity - Centrium Energy Solutions. (n.d.).
  • Corrosion Inhibitors - BASF Fuel & Lubricant Solutions. (n.d.).

Sources

A Comparative Guide to Elucidating the Cross-Reactivity Profile of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges. One of the most significant hurdles is managing a compound's pharmacological promiscuity, or its tendency to interact with proteins other than its intended therapeutic target.[1] These "off-target" interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to the high attrition rates of drug candidates in clinical trials.[2][3]

This guide focuses on a specific, yet representative, novel scaffold: 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine . This molecule integrates two key structural features: the 1,3-oxazine core, a heterocyclic system present in a variety of biologically active compounds, and a trifluoromethyl (CF3) group, a substituent frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7]

Given the absence of extensive public data on this specific compound, this document serves as a comprehensive, field-proven framework for researchers and drug development professionals. It outlines a systematic, multi-tiered strategy to thoroughly characterize its cross-reactivity profile, thereby enabling data-driven decisions for lead optimization and candidate selection.[8] We will compare and contrast predictive methods with established and cutting-edge experimental protocols, providing the rationale behind each step to build a self-validating system of inquiry.

Part 1: Predictive Assessment - An In Silico and Scaffolding Analysis

Before committing to resource-intensive wet-lab experiments, a predictive analysis based on the compound's structure provides essential preliminary insights. This initial step leverages existing knowledge to forecast potential biological interactions.

Structural Rationale: The 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine scaffold suggests several potential target classes. The 2-amino-1,3-oxazine moiety is a bioisostere for various cyclic ureas and guanidines, which are known to interact with a wide range of enzymes, including kinases, proteases, and hydrolases. The trifluoromethyl group is a strong electron-withdrawing group that can modulate the pKa of the 2-amino group and participate in specific hydrogen bonding or dipole-dipole interactions within a target's binding pocket, often increasing binding potency.[7]

Proposed Workflow for Predictive Analysis: A logical first step is to perform computational screening against databases of known bioactive compounds, such as ChEMBL.[9] Similarity searches based on chemical fingerprints (e.g., ECFP4) can identify known drugs or probes with similar structures, whose targets then become high-priority candidates for our subject compound.

cluster_0 Predictive Analysis Workflow compound 4-(CF3)-2H-1,3-oxazin-2-amine (Query Structure) search Structural Similarity Search (e.g., Tanimoto Similarity) compound->search database Chemical Databases (e.g., ChEMBL, PubChem) database->search analysis Identify Structurally Similar Compounds search->analysis targets Known Biological Targets of Similar Compounds analysis->targets hypothesis Generate Hypothesis: Potential Off-Target List targets->hypothesis

Caption: Predictive workflow for identifying potential off-targets.

Part 2: A Tiered In Vitro Screening Strategy for Experimental Validation

Following the predictive analysis, a tiered experimental approach is employed to systematically identify and characterize off-target interactions with increasing levels of granularity. This strategy ensures that resources are used efficiently, focusing first on high-risk targets before expanding to unbiased, proteome-wide screens.

Tier 1: Broad Liability Profiling with a Safety Panel

Causality Behind Experimental Choice: The primary goal of this tier is rapid risk assessment. Many adverse drug reactions are linked to a well-defined set of biological targets.[3] By screening the compound against a panel of these "high-liability" targets at a single, high concentration (typically 1-10 µM), we can quickly flag major safety concerns. Commercial services like the Eurofins Discovery SafetyScreen™ or WuXi AppTec's safety panels provide a cost-effective and standardized way to perform this initial screen.[2][10] These panels cover the most critical target classes implicated in ADRs, including GPCRs, kinases, ion channels, and transporters.[8][10]

Hypothetical Tier 1 Data Summary:

Target ClassRepresentative TargetAssay Type% Inhibition @ 10 µMImplication of a "Hit" (>50% Inhibition)
Ion Channel hERG (KCNH2)Radioligand Binding12%Low risk of cardiac arrhythmia (QT prolongation)
GPCR 5-HT2B ReceptorRadioligand Binding78% Potential risk of valvular heart disease
Kinase ROCK2Enzymatic65% Potential for blood pressure effects (hypotension)
Transporter SERT (5-HTT)Radioligand Binding35%Low risk of serotonergic side effects
Enzyme COX-2Enzymatic8%Low risk of gastrointestinal or renal effects

This data is illustrative and does not represent real experimental results.

Tier 2: Quantitative Follow-up and Functional Confirmation

Causality Behind Experimental Choice: A "hit" from Tier 1, defined as >50% inhibition or activity, is merely an alert; it lacks quantitative potency and mechanistic context. Tier 2 aims to validate these initial findings by generating dose-response curves to determine potency (IC50 for inhibition, EC50 for activation) and using functional assays to understand the nature of the interaction (e.g., agonist vs. antagonist).[11] This step is critical for assessing the potential clinical relevance of an off-target interaction. A large window (e.g., >100-fold) between the potency at the therapeutic target and an off-target is often required for a compound to be considered safe.

Experimental Protocol: Generic Cell-Based Functional Assay (GPCR Antagonism)

This protocol describes a method to determine if the compound acts as an antagonist at the 5-HT2B receptor, a hypothetical hit from Tier 1.

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2B receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Seed the cells into 384-well assay plates at a density of 10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine in assay buffer (e.g., HBSS with 20 mM HEPES), starting from a top concentration of 100 µM.

  • Antagonist Treatment: Add the serially diluted compound to the cell plates and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a known 5-HT2B agonist (e.g., serotonin) at its EC80 concentration to all wells, except for the negative control wells.

  • Signal Detection: Incubate for an additional 60 minutes. Lyse the cells and measure the downstream signaling response (e.g., intracellular calcium flux using a FLIPR assay or cAMP accumulation using a HTRF assay).

  • Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Tier 2 Data Summary:

Off-Target HitAssay TypeMeasured Potency (IC50)Functional Effect
5-HT2B ReceptorCalcium Flux Assay1.2 µMAntagonist
ROCK2 KinaseADP-Glo™ Kinase Assay3.5 µMInhibitor

This data is illustrative and does not represent real experimental results.

Tier 3: Unbiased Proteome-Wide Selectivity Profiling

Causality Behind Experimental Choice: While panel screens are excellent for known liabilities, they are inherently biased and cannot detect novel or unexpected off-target interactions.[12] To build a truly comprehensive selectivity profile, unbiased methods that assess compound interactions across the entire proteome in a relevant biological context are required. The Cellular Thermal Shift Assay (CETSA®) coupled with quantitative mass spectrometry is a powerful technique for this purpose.[13] It identifies protein targets by detecting the thermal stabilization that occurs when a compound binds to a protein, providing a snapshot of all interactions within a cell lysate or intact cells.[13]

Experimental Protocol: CETSA® with Mass Spectrometry (CETSA-MS)

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., HepG2 for liver toxicity) to ~80% confluency. Harvest the cells, wash with PBS, and lyse via freeze-thaw cycles or sonication to prepare a cell lysate.

  • Compound Treatment: Aliquot the cell lysate into two pools. Treat one pool with 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (e.g., at 10 µM) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Thermal Challenge: Aliquot each pool into a PCR plate. Heat the plate across a temperature gradient (e.g., from 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Precipitation and Digestion: Centrifuge the plate at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins. Perform a standard proteomics workflow: reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Label the peptides with tandem mass tags (TMT) for multiplexed quantification. Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement and stabilization.

cluster_1 Integrated Experimental Screening Workflow start Test Compound: 4-(CF3)-2H-1,3-oxazin-2-amine tier1 Tier 1: Safety Panel Screen (e.g., 44 high-liability targets) Single concentration (10 µM) start->tier1 decision1 Hits >50% activity? tier1->decision1 tier2 Tier 2: Dose-Response & Functional Assays (Determine IC50/EC50) decision1->tier2 Yes tier3 Tier 3: Unbiased Profiling (CETSA-MS) Proteome-wide screen decision1->tier3 No tier2->tier3 data_int Data Integration & Selectivity Analysis tier3->data_int

Caption: A tiered workflow for experimental cross-reactivity profiling.

Part 3: Comparative Analysis and Data Synthesis

The final step is to integrate the data from all tiers to build a holistic cross-reactivity profile. The key metric is the Selectivity Index , calculated by dividing the potency of the compound against an off-target by its potency against the primary therapeutic target.

Hypothetical Integrated Selectivity Profile:

Assuming the primary target (e.g., Kinase X) has an IC50 of 0.01 µM (10 nM).

TargetPotency (IC50)Selectivity Index (Off-Target IC50 / Primary Target IC50)Risk Assessment
Primary Target: Kinase X 0.01 µM - Therapeutic Target
5-HT2B Receptor1.2 µM120-foldModerate Risk: Monitor in vivo
ROCK2 Kinase3.5 µM350-foldLow-to-Moderate Risk
CETSA Hit: Protein Y8.0 µM (est.)800-foldLow Risk: For consideration only

This integrated view allows for a nuanced risk assessment. A 120-fold selectivity window against the 5-HT2B receptor, while not ideal, might be acceptable depending on the therapeutic indication and the intended dosing regimen. This data provides a clear rationale for subsequent lead optimization efforts, which could focus on modifying the scaffold to reduce 5-HT2B affinity while maintaining potency at Kinase X.

cluster_2 Hypothetical Selectivity Profile compound 4-(CF3)-2H-1,3-oxazin-2-amine primary Primary Target Kinase X (IC50 = 10 nM) compound->primary On-Target Activity offtarget1 Tier 1/2 Hit 5-HT2B (IC50 = 1,200 nM) compound->offtarget1 120x Selective offtarget2 Tier 1/2 Hit ROCK2 (IC50 = 3,500 nM) compound->offtarget2 350x Selective offtarget3 Tier 3 Hit Protein Y (est. IC50 = 8,000 nM) compound->offtarget3 800x Selective

Caption: Visual summary of the compound's hypothetical selectivity.

Conclusion

Characterizing the cross-reactivity profile of a novel chemical entity like 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is not a single experiment but a systematic campaign. By integrating predictive computational methods with a tiered experimental strategy—moving from broad liability screening to quantitative functional assays and finally to unbiased, proteome-wide analysis—researchers can build a comprehensive and reliable understanding of a compound's selectivity. This approach mitigates the risk of late-stage failures by identifying and quantifying potential safety liabilities early in the drug discovery process. The insights gained from this framework are invaluable for guiding medicinal chemistry efforts, enabling the rational design of safer, more selective, and ultimately more successful therapeutics.

References

  • Title: Small molecule selectivity and specificity profiling using functional protein microarrays Source: Google Scholar URL
  • Title: In Vitro Safety Panel I Binding & Functional Assays Source: Pharmaron URL
  • Title: Identification and selectivity profiling of small-molecule degraders via multi-omics approaches Source: PubMed URL
  • Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL
  • Title: WuXi AppTec in vitro Safety Pharmacology Profiling Source: WuXi AppTec URL
  • Title: Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS Source: AACR Journals URL
  • Title: An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family Source: Taylor & Francis Online URL
  • Title: CETSA® for Selectivity Profiling in Drug Discovery Source: Pelago Bioscience URL
  • Title: In Vitro Safety Pharmacology Services Source: Reaction Biology URL
  • Title: In vitro safety pharmacology profiling: what else beyond hERG?
  • Title: Cross-reactivity Source: Wikipedia URL
  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Biological Technology URL
  • Title: Cross-Reactivity Assessment Source: Creative Diagnostics URL
  • Title: 5 Ways Functional Assays Predict Clinical Trial Success Source: Precision Antibody URL
  • Title: Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects Source: NCBI Insights URL
  • Title: Synthesis and Biological Activities of[12][14]-Oxazine Derivatives Source: Der Pharma Chemica URL:

  • Title: synthesis, characterization and antibacterial screening of some novel substituted 2-amino[12][14] oxazine derivatives Source: Academia.edu URL:

  • Title: Pharmacological Profile of Oxazine and its Derivatives: A Mini Review Source: International Journal of New Chemistry URL
  • Title: Biological Potentials of Oxazines as Promising Agents for Drug Discovery Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks Source: ResearchGate URL
  • Title: Design and Synthesis of Two Oxazine Derivatives Using Several Strategies Source: ResearchGate URL
  • Title: A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities Source: IJPPR URL
  • Title: Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation Source: PubMed URL
  • Title: Synthesis and reactivity of 4-(trifluoromethyl)
  • Title: Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)
  • Title: Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the chalcone scaffold Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL
  • Title: Antiproliferative Activity of (−)
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H)
  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL
  • Title: I.
  • Title: A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives Source: Biointerface Research in Applied Chemistry URL
  • Title: Catalyst-free reaction of 2-(4H-benzo[d][12][14]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles Source: Royal Society of Chemistry URL:

  • Title: Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Reactant of Route 2
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.